molecular formula C6H8O2 B093131 3-Methylenecyclobutanecarboxylic acid CAS No. 15760-36-8

3-Methylenecyclobutanecarboxylic acid

Cat. No.: B093131
CAS No.: 15760-36-8
M. Wt: 112.13 g/mol
InChI Key: NNKLICLIBKMDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylenecyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylidenecyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLICLIBKMDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166295
Record name Cyclobutanecarboxylic acid, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15760-36-8
Record name 3-Methylenecyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15760-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylenecyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-methylenecyclobutanecarboxylic acid from 3-methylenecyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methylenecyclobutanecarboxylic Acid from 3-Methylenecyclobutanol

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 3-methylenecyclobutanol to this compound, a valuable building block in medicinal chemistry and materials science. The guide delves into the strategic considerations for this specific oxidation, critically evaluates prominent synthetic methodologies, and furnishes detailed, field-tested protocols for researchers, scientists, and drug development professionals. The core of this document is a comparative analysis of classical chromium-based oxidation and modern TEMPO-catalyzed systems, offering insights into the mechanistic underpinnings and practical execution of each approach. The content is structured to empower researchers with the necessary knowledge to select and implement the most suitable synthetic route for their specific laboratory context and project goals.

Introduction: The Significance of the 3-Methylenecyclobutane Moiety

The cyclobutane ring, particularly when functionalized, is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. The exocyclic methylene group in this compound adds a unique reactive handle for further molecular elaboration, making it a highly sought-after intermediate. The synthesis of this target molecule from the corresponding primary alcohol, 3-methylenecyclobutanol, is a critical transformation that requires careful consideration of oxidative methodologies to achieve high yield and purity without compromising the strained cyclobutane ring or the reactive alkene functionality.

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. It typically proceeds through an intermediate aldehyde, which is subsequently oxidized to the final carboxylic acid.[1][2] The challenge lies in selecting an oxidant system that is potent enough to drive the reaction to completion while being selective enough to avoid unwanted side reactions.

Strategic Approaches to the Oxidation of 3-Methylenecyclobutanol

The conversion of 3-methylenecyclobutanol to this compound necessitates a robust oxidizing agent capable of a two-electron oxidation of the intermediate aldehyde hydrate.[3] Several classes of reagents can accomplish this transformation, with the most common being chromium (VI)-based reagents and modern catalytic systems like those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Caption: General oxidation of 3-methylenecyclobutanol.

Chromium (VI) Reagents: The Jones Oxidation

The Jones oxidation is a classic and powerful method for converting primary alcohols to carboxylic acids.[4][5] The reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a strong oxidant.[6][7]

  • Mechanism: The reaction begins with the formation of a chromate ester from the alcohol and chromic acid. A subsequent elimination step, often facilitated by a base like water, generates the intermediate aldehyde and a chromium (IV) species.[6] In the aqueous acidic medium, the aldehyde forms a hydrate, which is then further oxidized by another equivalent of the chromium (VI) reagent to the carboxylic acid.[3][7] The characteristic color change from orange (Cr⁶⁺) to green (Cr³⁺) signals the progress of the reaction.[7][8]

Jones_Oxidation_Mechanism cluster_mechanism Jones Oxidation Mechanism A Primary Alcohol + H₂CrO₄ B Chromate Ester Intermediate A->B Esterification C Aldehyde + H₂CrO₃ B->C β-Elimination D Aldehyde Hydrate (gem-diol) C->D + H₂O (Hydration) E Carboxylic Acid + Cr(IV) species D->E Oxidation

Caption: Simplified mechanism of the Jones oxidation.

  • Causality in Experimental Design: The use of acetone as a solvent is crucial; it solubilizes the organic substrate while being relatively resistant to oxidation itself. The reaction is highly exothermic, necessitating slow addition of the oxidant at reduced temperatures (e.g., in an ice bath) to maintain control and prevent side reactions.[8] The presence of water is essential for the second oxidation step from the aldehyde to the carboxylic acid.[7]

  • Trustworthiness and Limitations: While effective, the Jones oxidation suffers from significant drawbacks. Chromium (VI) compounds are highly toxic and carcinogenic, posing considerable health and environmental risks.[5] The strongly acidic conditions can be incompatible with sensitive functional groups and may pose a risk to the strained cyclobutane ring.

TEMPO-Catalyzed Oxidations: A Milder Approach

TEMPO-mediated oxidations have emerged as a versatile and milder alternative to chromium-based systems.[9][10] In this catalytic approach, the stable nitroxyl radical TEMPO is oxidized in situ to the active oxidant, the N-oxoammonium ion, by a stoichiometric co-oxidant.[11]

  • Mechanism and Catalytic Cycle: The N-oxoammonium ion oxidizes the primary alcohol to an aldehyde, and in the process is reduced to a hydroxylamine. The co-oxidant then re-oxidizes the hydroxylamine back to the N-oxoammonium ion, completing the catalytic cycle. For the subsequent oxidation of the aldehyde to the carboxylic acid, the aldehyde hydrate is again the key intermediate, which is oxidized by the N-oxoammonium ion in a similar fashion.[11]

TEMPO_Catalytic_Cycle cluster_cycle TEMPO Catalytic Cycle for Alcohol Oxidation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Alcohol R-CH₂OH Oxoammonium->Alcohol Oxidizes Hydroxylamine->TEMPO Re-oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->Oxoammonium Re-generates CoOxidant_Used Used Co-oxidant (e.g., NaCl) Aldehyde R-CHO

Caption: The catalytic cycle of TEMPO-mediated oxidation.

  • Causality in Experimental Design: A key innovation in this field is the use of a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst, which facilitates the interaction between the organic-soluble substrate and the water-soluble co-oxidant.[11] A highly effective protocol for generating carboxylic acids involves using sodium hypochlorite (bleach) as the primary co-oxidant and a catalytic amount of sodium chlorite (NaClO₂) as a terminal oxidant. This strategy efficiently converts the intermediate aldehyde to the carboxylic acid while minimizing undesired chlorination side reactions.[11][12] The reaction is typically buffered, often with sodium bicarbonate, to maintain a specific pH range for optimal reactivity and stability of the components.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with each step designed to ensure reproducibility and high yield.

Protocol 1: Jones Oxidation of 3-Methylenecyclobutanol

Safety Precaution: This procedure involves chromium (VI), a known carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • 3-methylenecyclobutanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Jones Reagent: In a flask submerged in an ice-water bath, carefully and slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Once the CrO₃ is dissolved, cautiously add 77 mL of deionized water in portions to manage the exotherm. The final volume should be approximately 100 mL.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of 3-methylenecyclobutanol (1.0 eq) in acetone. Cool the flask to 0 °C using an ice-water bath.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the internal temperature between 0-5 °C throughout the addition. The solution will turn from orange to a murky green/blue.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the excess oxidant by the slow, dropwise addition of isopropyl alcohol until the orange color is no longer present and a persistent green color remains.

  • Work-up: Allow the mixture to warm to room temperature. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Protocol 2: TEMPO/NaClO/NaClO₂ Catalyzed Oxidation

This protocol is adapted from the highly efficient method developed by Zhao et al. for the oxidation of primary alcohols to carboxylic acids.[12]

Materials:

  • 3-methylenecyclobutanol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Acetonitrile (CH₃CN)

  • Sodium phosphate buffer (0.67 M, pH 6.7)

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Dilute bleach solution (e.g., 3.5% aqueous NaClO)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylenecyclobutanol (1.0 eq) and TEMPO (0.01 eq) in acetonitrile.

  • Buffer Addition: Add the 0.67 M sodium phosphate buffer (pH 6.7).

  • Reagent Addition: To this biphasic mixture, add a solution of sodium chlorite (1.5 eq) in water.

  • Initiation: Add the dilute bleach solution (0.01 eq) dropwise. An exotherm and a color change to yellow/orange should be observed.

  • Monitoring and Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or GC/MS. The reaction is typically complete in 3-5 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench the excess oxidants by slowly adding a saturated aqueous solution of sodium sulfite until the yellow color disappears.

  • Work-up: Adjust the pH of the mixture to ~8 with 2 M NaOH and extract with ethyl acetate to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer to pH 3-4 with 2 M HCl. Extract the product with three portions of ethyl acetate.

  • Purification: Combine the acidic organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Oxidation Setup 1. Reaction Setup (Alcohol, Solvent, Catalyst) Addition 2. Reagent Addition (Oxidant, controlled T) Setup->Addition Reaction 3. Reaction Monitoring (TLC, GC/MS) Addition->Reaction Quench 4. Quenching (Destroy excess oxidant) Reaction->Quench Workup 5. Work-up & Extraction (Isolate crude product) Quench->Workup Purify 6. Purification (Distillation/Recrystallization) Workup->Purify Characterize 7. Characterization (NMR, IR, MS) Purify->Characterize

Caption: A generalized workflow for the oxidation protocols.

Comparative Analysis and Data Summary

Choosing between these two methods depends on the specific requirements of the synthesis, including scale, available equipment, and tolerance for hazardous waste.

ParameterJones OxidationTEMPO-Catalyzed Oxidation
Oxidant Stoichiometric CrO₃Catalytic TEMPO, Stoichiometric Co-oxidant
Conditions Strongly acidic, 0 °C to RTMildly acidic to neutral pH, RT
Solvents Acetone, WaterBiphasic (e.g., CH₃CN/H₂O or CH₂Cl₂/H₂O)
Typical Yield Good to excellent (70-90%)Excellent (>90%)
Advantages Inexpensive reagents, well-establishedHigh selectivity, mild conditions, low toxicity
Disadvantages Highly toxic Cr(VI) waste, harsh conditionsHigher initial cost of catalyst, requires co-oxidant
Waste Profile Hazardous heavy metal wastePrimarily inorganic salts

Conclusion

The synthesis of this compound from its corresponding primary alcohol is a readily achievable transformation for which chemists have multiple effective tools. The classical Jones oxidation provides a powerful, albeit environmentally taxing, route.[5] For modern applications, particularly in pharmaceutical and fine chemical synthesis where process safety and environmental impact are paramount, TEMPO-catalyzed methods offer a superior alternative.[11][12] The TEMPO/NaClO/NaClO₂ system, in particular, represents a state-of-the-art protocol that combines high efficiency, operational simplicity, and mild reaction conditions, making it the recommended choice for the synthesis of this valuable chemical intermediate. Researchers should select the method that best aligns with their functional group tolerance, scale, and institutional safety and environmental policies.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Overview

3-Methylenecyclobutanecarboxylic acid (C₆H₈O₂) possesses a compact and strained four-membered ring system with an exocyclic double bond and a carboxylic acid moiety.[1][2][3] This combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be used for its identification and characterization. The molecular weight of this compound is 112.13 g/mol .

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and methine protons, in addition to the characteristic downfield signal of the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Vinylic (=CH₂)4.8 - 5.0Multiplet2H
Methine (-CH-)3.0 - 3.4Multiplet1H
Allylic (-CH₂-)2.8 - 3.2Multiplet4H

Causality Behind Predictions:

  • Carboxylic Acid Proton: The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[4][5] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.

  • Vinylic Protons: The protons on the exocyclic double bond are in the typical alkene region. They are expected to be a multiplet due to geminal and allylic couplings.

  • Methine and Allylic Protons: The protons on the cyclobutane ring are in a complex environment. The methine proton alpha to the carboxyl group is deshielded. The allylic protons are also deshielded due to their proximity to the double bond. The strained nature of the four-membered ring can lead to complex and potentially non-intuitive splitting patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to show six distinct signals, corresponding to the six carbon atoms in different chemical environments.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)175 - 185
Vinylic (quaternary, =C<)140 - 150
Vinylic (=CH₂)105 - 115
Methine (-CH-)40 - 50
Allylic (-CH₂-)30 - 40

Causality Behind Predictions:

  • Carbonyl Carbon: The carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[6]

  • Vinylic Carbons: The sp² hybridized carbons of the double bond appear in the characteristic alkene region. The quaternary carbon will be further downfield than the CH₂ carbon.

  • Ring Carbons: The sp³ hybridized carbons of the cyclobutane ring appear in the upfield region. The methine carbon, being attached to the electron-withdrawing carboxyl group, will be the most deshielded of the ring carbons.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) TMS Add Tetramethylsilane (TMS) as Internal Standard Sample->TMS NMR_Spec Acquire Spectrum in NMR Spectrometer TMS->NMR_Spec Processing Fourier Transform, Phase Correction, Baseline Correction NMR_Spec->Processing

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the carbon-carbon double bond.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Strong, Very Broad
C-H stretch (sp²)3000-3100Medium
C-H stretch (sp³)2850-3000Medium
C=O stretch (Carboxylic Acid)1700-1725Strong, Sharp
C=C stretch1640-1680Medium
C-O stretch1210-1320Strong
=C-H bend (out-of-plane)880-900Strong

Causality Behind Predictions:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration, which is a result of strong intermolecular hydrogen bonding.[4][7]

  • C=O Stretch: The carbonyl stretch of a saturated carboxylic acid typically appears around 1710 cm⁻¹.[7]

  • C=C Stretch: The exocyclic double bond will show a characteristic stretching vibration in the alkene region.

  • =C-H Bend: The out-of-plane bending of the vinylic C-H bonds is expected to be a strong band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

m/z Predicted Fragment Interpretation
112[M]⁺Molecular Ion
95[M - OH]⁺Loss of a hydroxyl radical
67[M - COOH]⁺Loss of the carboxylic acid group
53[C₄H₅]⁺Further fragmentation of the cyclobutane ring

Causality Behind Predictions:

  • Molecular Ion: The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.

  • Loss of -OH and -COOH: Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group or the entire carboxyl group as a radical.[5]

  • Ring Fragmentation: The strained cyclobutane ring is susceptible to fragmentation upon ionization.

MS_Workflow cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample_Intro Introduce Sample into Mass Spectrometer Ionization Ionize Sample (e.g., Electron Impact) Sample_Intro->Ionization Mass_Analyzer Separate Ions by Mass-to-Charge Ratio Ionization->Mass_Analyzer Detector Detect Ions and Generate Mass Spectrum Mass_Analyzer->Detector

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

While the specific conditions for acquiring the spectra of this compound would need to be optimized, the following are general, field-proven protocols that serve as an excellent starting point.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic characterization of this compound, while not yet publicly documented with experimental data, can be confidently predicted based on its molecular structure and the fundamental principles of NMR, IR, and Mass Spectrometry. This guide provides a robust framework for researchers to anticipate the spectral features of this compound, aiding in its synthesis, identification, and further application in drug discovery and materials science. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar molecules.

References

chemical and physical properties of 3-methylenecyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylenecyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 15760-36-8), a unique bifunctional molecule incorporating a strained cyclobutane ring, an exocyclic methylene group, and a carboxylic acid moiety.[1] This combination of features makes it an intriguing building block for organic synthesis and a candidate for investigation in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an analysis of its spectral characteristics, explores its synthesis and reactivity, and outlines key experimental protocols for its characterization and transformation. The insights are grounded in established chemical principles and supported by available data to serve as a foundational resource for professionals in drug development and chemical research.

Introduction: A Unique Scaffold for Innovation

The landscape of modern drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer unique three-dimensional structures and tailored reactivity. This compound emerges as a compound of significant interest due to its rigid, strained four-membered ring system, which can serve as a bioisosteric replacement for more common functionalities, and its versatile functional groups. The carboxylic acid group is a well-established pharmacophore present in numerous approved drugs, while the exocyclic double bond provides a reactive handle for a wide array of chemical transformations.[2] Its derivatives, such as the corresponding methyl ester, are recognized for their role as pharmaceutical intermediates, highlighting the potential of this scaffold in the synthesis of more complex and biologically active molecules.[3]

This guide synthesizes the available technical data to provide a holistic understanding of this compound, enabling researchers to evaluate its potential and effectively integrate it into their research and development workflows.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers and structural representation of this compound are summarized below.

  • IUPAC Name : 3-methylidenecyclobutane-1-carboxylic acid[1][4]

  • CAS Number : 15760-36-8[1][4]

  • Molecular Formula : C₆H₈O₂[1][4]

  • Molecular Weight : 112.13 g/mol [1][4]

  • Canonical SMILES : C=C1CC(C1)C(=O)O[1]

  • InChI Key : NNKLICLIBKMDOY-UHFFFAOYSA-N[1]

  • Synonyms : 3-Methylenecyclobutane-1-carboxylic acid, USAF A-16047, BRN 2637143[1][4]

structure cluster_molecule This compound C1 C C2 CH C1->C2 C3 C C2->C3 C6 C C2->C6 C4 CH2 C3->C4 C5 =CH2 C3->C5 C4->C1 O1 =O C6->O1 O2 –OH C6->O2 reactivity mol This compound ester Ester Formation (e.g., + ROH, H⁺) mol->ester Carboxyl Rxn amide Amide Formation (e.g., + R₂NH, coupling agent) mol->amide Carboxyl Rxn acid_chloride Acid Chloride Formation (e.g., + SOCl₂) mol->acid_chloride Carboxyl Rxn hydrogenated Catalytic Hydrogenation (e.g., + H₂, Pd/C) mol->hydrogenated Alkene Rxn dihalogenated Halogenation (e.g., + Br₂) mol->dihalogenated Alkene Rxn workflow start Receive/Synthesize Sample ir IR Spectroscopy (Neat Film) start->ir Check Functional Groups nmr NMR Spectroscopy (Dissolve in CDCl₃) start->nmr Map C-H Framework ms Mass Spectrometry (e.g., ESI or GC-MS) start->ms Determine Molecular Weight data_analysis Data Interpretation ir->data_analysis nmr->data_analysis ms->data_analysis conclusion Confirm Structure & Purity data_analysis->conclusion

References

An In-depth Technical Guide to the Conformational Analysis of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of 3-methylenecyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its strained four-membered ring and functional appendages. For drug development professionals and researchers, understanding the three-dimensional structure and conformational dynamics of such molecules is paramount for predicting their physicochemical properties, reactivity, and biological activity. This document outlines a multi-pronged approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the conformational landscape of this intriguing molecule. While a dedicated, comprehensive study on this compound is not yet present in the public literature, this guide synthesizes established methodologies and data from closely related cyclobutane derivatives to present a robust and predictive analytical workflow.

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its function. Conformational analysis, the study of the energetics and interconversion of different spatial arrangements of a molecule, provides invaluable insights for rational drug design and materials development.[1] For a molecule like this compound (PubChem CID: 27475), the puckered nature of the cyclobutane ring, combined with the steric and electronic influence of the exocyclic methylene and carboxylic acid groups, gives rise to a complex conformational energy surface.[2][3]

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[4] This puckering creates two distinct substituent positions: axial and equatorial. The interconversion between these puckered conformations is typically rapid at room temperature. The presence of substituents, such as the carboxylic acid group in our target molecule, will lead to a preference for one conformation over the other to minimize steric interactions. This guide will detail the theoretical underpinnings and practical application of the key techniques used to probe these conformational preferences.

Foundational Principles: Puckering in the Cyclobutane Ring

Unlike the well-defined chair and boat conformations of cyclohexane, the four-membered ring of cyclobutane is in a dynamic equilibrium between puckered conformations.[4][5] This puckering is a strategy to minimize the eclipsing interactions of the hydrogen atoms on adjacent carbon atoms that would be present in a planar conformation.

The key conformational equilibrium for a monosubstituted cyclobutane, such as this compound, is between the two puckered forms where the substituent is in an axial or an equatorial position. The relative energies of these two conformers determine the conformational preference of the molecule.

Below is a diagram illustrating the fundamental puckering of a substituted cyclobutane ring and the axial/equatorial positions.

Figure 1: Puckered conformations of a substituted cyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Conformational Dynamics

NMR spectroscopy is arguably the most powerful technique for studying the solution-state conformation of organic molecules.[6][7] By analyzing chemical shifts and, more importantly, scalar coupling constants (J-values), we can deduce the time-averaged conformation of this compound in solution.

The Causality Behind Using 4JHH Coupling Constants

For cyclobutane systems, the through-bond coupling between protons separated by four bonds (4JHH) is exquisitely sensitive to their spatial relationship.[8] Specifically, the magnitude of the coupling between protons on C2 and C4 (or C1 and C3) is dependent on their relative orientation:

  • 4Jeq-eq (coupling between two equatorial protons) is relatively large, typically around 5 Hz.

  • 4Jax-ax (coupling between two axial protons) is very small, often close to 0 Hz.

This pronounced orientational dependence allows for the determination of the conformational equilibrium.[8] By measuring the observed 4JHH coupling constant, which is a weighted average of the coupling constants in the axial and equatorial conformers, we can calculate the population of each conformer using the following equation:

Jobs = Nax * Jax + Neq * Jeq

Where:

  • Jobs is the experimentally observed coupling constant.

  • Nax and Neq are the mole fractions of the axial and equatorial conformers, respectively (Nax + Neq = 1).

  • Jax and Jeq are the coupling constants for the pure axial and equatorial conformers (these are typically estimated from theoretical calculations or model compounds).

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, so it is advisable to perform the analysis in multiple solvents of varying polarity.[6]

    • Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • To aid in signal assignment, acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • Obtain highly resolved 1D spectra to accurately measure the coupling constants. This may require techniques like resolution enhancement or selective 1D TOCSY experiments.

  • Data Analysis:

    • Assign all proton resonances using the 1D and 2D NMR data.

    • Carefully measure the relevant 4JHH coupling constants from the 1D 1H spectrum.

    • Use the equation above to calculate the populations of the axial and equatorial conformers.

    • From the conformer populations, calculate the Gibbs free energy difference (ΔG) between the conformers using the equation: ΔG = -RTlnKeq, where Keq = Neq / Nax.

Expected Outcome and Interpretation

For this compound, it is anticipated that the equatorial conformer will be more stable to minimize steric interactions between the carboxylic acid group and the axial protons on the same side of the ring. This would result in an observed 4JHH coupling constant that is closer to the value for a pure equatorial-equatorial interaction.

X-ray Crystallography: The Solid-State Conformation

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9][10] This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule in its lowest energy conformation within the crystal lattice.

The Power of a Single Crystal

A well-ordered single crystal is a prerequisite for a successful X-ray diffraction experiment. The process of obtaining a high-quality crystal is often the most challenging step.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Grow single crystals of this compound. Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble and allow the solvent to evaporate slowly over several days.[1]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

      • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern X-ray diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

Expected Outcome and Interpretation

The crystal structure will reveal which conformer (axial or equatorial) is present in the solid state. It will also provide precise geometric parameters, such as the puckering angle of the cyclobutane ring and the dihedral angle of the carboxylic acid group. This information is invaluable for benchmarking the results of computational models.

Computational Modeling: In-Silico Conformational Analysis

Computational chemistry provides a powerful means to explore the entire conformational energy landscape of a molecule, including transition states that are not directly observable by experimental methods.[11][12]

A Synergistic Approach

Computational methods are most effective when used in conjunction with experimental data.[13] Theoretical calculations can help to interpret experimental results, while experimental data can be used to validate and refine computational models.

Workflow for Computational Conformational Analysis

G start Initial 3D Structure Generation search Conformational Search (e.g., Molecular Mechanics) start->search pre_opt Pre-optimization of Conformers (Low-level theory) search->pre_opt opt Geometry Optimization and Frequency Calculation (DFT, e.g., B3LYP/6-31G*) pre_opt->opt energy Single-Point Energy Calculation (High-level theory, e.g., CCSD(T)) opt->energy analysis Analysis of Results: - Relative Energies (ΔG) - Geometric Parameters - Simulated NMR Parameters energy->analysis

Figure 2: A typical workflow for computational conformational analysis.
Detailed Computational Protocol

  • Initial Structure Generation:

    • Build the 3D structure of this compound using a molecular modeling program.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

  • Quantum Mechanical Calculations:

    • For each low-energy conformer identified in the conformational search, perform geometry optimization and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.

  • Analysis:

    • Calculate the relative Gibbs free energies of the conformers to predict their populations at a given temperature.

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.

    • Simulate NMR parameters (chemical shifts and coupling constants) for each conformer and compare them to the experimental data. This can provide further validation of the predicted conformational preferences.

Predicted Computational Results

The computational analysis is expected to confirm that the equatorial conformer of this compound is the global minimum on the potential energy surface. The calculations will also provide a quantitative estimate of the energy difference between the axial and equatorial conformers and the energy barrier for their interconversion.

Parameter Axial Conformer (Predicted) Equatorial Conformer (Predicted)
Relative Energy (ΔG)> 0 kcal/mol0 kcal/mol (Global Minimum)
Puckering Angle~25-30°~25-30°
Key Dihedral Angle~90°~180°
Population at 298 KMinorMajor

Note: The values in this table are illustrative and would need to be confirmed by actual calculations.

Synthesis and Conclusion

The conformational analysis of this compound requires a synergistic approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. NMR provides insights into the dynamic conformational equilibrium in solution, X-ray crystallography offers a definitive picture of the solid-state structure, and computational modeling provides a theoretical framework for understanding the entire conformational landscape.

By following the protocols outlined in this guide, researchers and drug development professionals can gain a deep understanding of the three-dimensional structure of this and other similarly complex molecules. This knowledge is a critical prerequisite for predicting molecular properties, understanding structure-activity relationships, and ultimately, designing more effective and safer chemical entities.

References

The Genesis of a Strained Scaffold: A Technical History of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate world of organic synthesis and drug discovery, the architectural novelty of small, strained ring systems offers a unique landscape for molecular innovation. Among these, 3-methylenecyclobutanecarboxylic acid, a seemingly simple yet deceptively complex molecule, has carved a niche as a valuable building block. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and its contemporary applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical entity.

Unveiling a Strained Ring: The Early Context of Cyclobutane Chemistry

The journey to understanding this compound begins with the broader history of cyclobutane chemistry. The synthesis and characterization of four-membered carbocycles were fraught with challenges for early organic chemists. The inherent ring strain of the cyclobutane moiety, a consequence of non-ideal bond angles, made these structures notoriously difficult to prepare and prone to rearrangement. Landmark studies in the late 19th and early 20th centuries on compounds like 1,3-cyclobutanedicarboxylic acid were often marked by mistaken identities and complex reaction pathways, highlighting the nascent understanding of these unique chemical architectures.[1] This historical backdrop underscores the significance of the eventual successful synthesis and characterization of more complex derivatives like this compound.

The First Foray: Piecing Together the Initial Synthesis

While a singular, seminal "discovery" paper for this compound is not readily apparent in the annals of chemical literature, its emergence can be traced through a careful examination of patents and synthetic methodology studies from the mid-20th century onwards. The initial preparations were likely not standalone endeavors but rather part of broader investigations into the synthesis and reactivity of functionalized cyclobutane derivatives.

One of the plausible early synthetic strategies would have involved the creation of a cyclobutane ring with a pre-installed carboxylic acid or a precursor group, followed by the introduction of the exocyclic methylene group. Common methods for constructing the cyclobutane core often relied on [2+2] cycloaddition reactions or the cyclization of 1,4-dihalobutanes with active methylene compounds.

A logical, albeit challenging, historical approach could have involved the following conceptual steps:

G A 1,1-Cyclobutanedicarboxylic Acid Derivative B Monodecarboxylation A->B C Cyclobutanecarboxylic Acid Derivative B->C D Functional Group Interconversion (e.g., introduction of a carbonyl) C->D E 3-Oxocyclobutanecarboxylic Acid D->E F Wittig Reaction or similar olefination E->F G This compound F->G

Figure 1: A conceptual historical synthetic pathway to this compound.

This generalized pathway highlights the multi-step nature of early small ring synthesis, often requiring careful functional group manipulation to achieve the desired target.

Modern Synthetic Strategies: Efficiency and Versatility

Contemporary synthetic chemists have a more extensive toolkit at their disposal, enabling more efficient and scalable routes to this compound and its derivatives. These modern approaches often prioritize atom economy and stereochemical control.

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A prevalent modern synthesis utilizes 3-oxocyclobutanecarboxylic acid as a key intermediate. This precursor can be prepared through various routes, including the cyclization of 1,3-dihalo-2-propanone derivatives with malonic esters.[2][3][4]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative)

  • Cyclization: 1,3-Dibromoacetone is reacted with a dialkyl malonate in the presence of a base (e.g., sodium ethoxide) to form a dialkyl 3-oxocyclobutane-1,1-dicarboxylate.

  • Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield 3-oxocyclobutanecarboxylic acid.

Once 3-oxocyclobutanecarboxylic acid is obtained, the exocyclic methylene group is typically introduced via a Wittig reaction or a related olefination protocol.

G A 3-Oxocyclobutanecarboxylic Acid D This compound A->D B Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) C Wittig Reagent B->C Formation of Ylide C->D Wittig Reaction

References

An In-depth Technical Guide to 3-Methylenecyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in drug discovery. Small, strained ring systems, once considered esoteric, are now recognized as valuable assets, offering unique three-dimensional architectures and physicochemical properties. Among these, the cyclobutane motif has garnered significant attention. This guide focuses on a particularly intriguing derivative: 3-methylenecyclobutanecarboxylic acid. Its inherent strain, coupled with the reactive methylene group and the versatile carboxylic acid handle, makes it a powerful building block for constructing complex and biologically active molecules. This document serves as a comprehensive technical resource, providing an in-depth exploration of its synthesis, properties, and pivotal role in the development of next-generation therapeutics.

Compound Identification and Core Properties

IUPAC Name: 3-methylidenecyclobutane-1-carboxylic acid[1][2] CAS Number: 15760-36-8[1][2] Synonyms: this compound, 3-Methylene-1-cyclobutanecarboxylic acid[1][3]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [1]
Appearance Colorless liquid (predicted)[3]
Topological Polar Surface Area 37.3 Ų[1]
Complexity 130[2]
Hydrogen Bond Acceptor Count 2[2]
Hydrogen Bond Donor Count 1
Covalently-Bonded Unit Count 1[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is not as straightforward as that of its saturated analogs. A key strategy involves a two-step process starting from the cycloaddition of allene and acrylonitrile to form 3-methylenecyclobutanecarbonitrile, followed by hydrolysis.

Diagram of the Synthetic Pathway

Synthesis_of_3-methylenecyclobutanecarboxylic_acid Allene Allene Cycloaddition [2+2] Cycloaddition (Thermal) Allene->Cycloaddition Acrylonitrile Acrylonitrile Acrylonitrile->Cycloaddition Nitrile 3-Methylenecyclobutanecarbonitrile (CAS: 15760-35-7) Cycloaddition->Nitrile Formation of cyclobutane ring Hydrolysis Acid or Base Hydrolisis Nitrile->Hydrolysis Conversion of nitrile to carboxylic acid Final_Product This compound (CAS: 15760-36-8) Hydrolysis->Final_Product

Caption: Synthetic route to this compound.

Step 1: Synthesis of 3-Methylenecyclobutanecarbonitrile

The formation of the cyclobutane ring is achieved through a [2+2] cycloaddition reaction between allene and acrylonitrile. This reaction is typically carried out at elevated temperatures.[4] The regioselectivity of this reaction is crucial for obtaining the desired 3-substituted product.

Experimental Protocol (Exemplary):

  • In a high-pressure autoclave, acrylonitrile and a polymerization inhibitor (e.g., hydroquinone) are charged.[4]

  • Allene is introduced into the autoclave. A molar excess of acrylonitrile is often used to maximize the yield of the desired product.[4]

  • The mixture is heated to a temperature in the range of 175-250°C for several hours.[4]

  • After cooling, the reaction mixture is subjected to distillation to isolate the 3-methylenecyclobutanecarbonitrile.

Causality Behind Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the [2+2] cycloaddition, which is a thermally allowed but often sluggish reaction.

  • Polymerization Inhibitor: Acrylonitrile is prone to polymerization at elevated temperatures. The inhibitor prevents this side reaction, thereby increasing the yield of the desired cycloadduct.

  • Excess Acrylonitrile: Using an excess of one reactant can drive the reaction towards the product and can also serve as a solvent.

Step 2: Hydrolysis of 3-Methylenecyclobutanecarbonitrile

The nitrile functional group of 3-methylenecyclobutanecarbonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • 3-Methylenecyclobutanecarbonitrile is heated under reflux with a dilute aqueous acid, such as hydrochloric acid.[5]

  • The reaction progress is monitored until the nitrile is fully consumed.

  • Upon completion, the reaction mixture is cooled and the this compound can be extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation or crystallization.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • 3-Methylenecyclobutanecarbonitrile is heated under reflux with an aqueous solution of a base, such as sodium hydroxide.[5]

  • This initially forms the sodium salt of the carboxylic acid.

  • After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free carboxylic acid.[5]

  • The product is then isolated by extraction and purified as described above.

Self-Validating System: The purity of the final product should be assessed by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The disappearance of the characteristic nitrile peak in the IR spectrum and the appearance of the broad carboxylic acid O-H and C=O stretches are key indicators of a successful hydrolysis.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in further synthetic applications. Below are the expected spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by very distinct absorptions.[7][8]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7][8]

  • C=O Stretch: A strong, sharp absorption band is anticipated between 1760 and 1690 cm⁻¹.[7]

  • C-O Stretch: A medium intensity band is expected in the range of 1320-1210 cm⁻¹.[7]

  • =C-H Stretch (alkene): A medium intensity band should appear just above 3000 cm⁻¹.

  • C=C Stretch (alkene): A medium to weak absorption around 1650 cm⁻¹ is expected for the exocyclic double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between 10-13 ppm.

  • Methylene Protons (=CH₂): Two protons are expected to appear as a singlet or a narrow multiplet in the olefinic region, around 4.5-5.0 ppm.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring will exhibit complex multiplets in the aliphatic region, typically between 2.0 and 3.5 ppm. The proton at the C1 position, alpha to the carboxyl group, will be the most downfield of the ring protons.

¹³C NMR:

  • Carbonyl Carbon (-COOH): A peak in the range of 170-185 ppm is expected.

  • Olefinic Carbons (=C and =CH₂): The quaternary carbon of the double bond will appear around 140-150 ppm, while the methylene carbon will be around 110-120 ppm.

  • Cyclobutane Ring Carbons: The carbons of the cyclobutane ring will resonate in the aliphatic region, typically between 20-50 ppm. The C1 carbon will be the most deshielded of the ring carbons.

Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, carboxylic acids often show a weak molecular ion peak.[9]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (112.13 g/mol ) may be observed.

  • Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10] The McLafferty rearrangement is also a possibility for longer-chain carboxylic acids, though less likely to be the dominant pathway for this specific molecule.[9]

Applications in Drug Development

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[11] this compound, with its multiple functional groups, serves as a versatile building block for introducing this motif into drug candidates.[12][13]

Role as a Bioisostere

The cyclobutane ring can act as a bioisosteric replacement for other common functionalities in drug molecules, such as gem-dimethyl groups or phenyl rings. This can lead to improved metabolic stability, reduced toxicity, and enhanced binding affinity.

Use in the Synthesis of Antiviral Agents

Substituted cyclobutane carboxylic acid compounds have been investigated for their potential as antiviral agents, particularly against influenza viruses.[14] The unique geometry of the cyclobutane core can be exploited to design molecules that fit into the active sites of viral enzymes, inhibiting their function. While direct synthesis from this compound is not always explicitly detailed in publicly available literature, its derivatives are key intermediates. For example, the related 3-oxocyclobutanecarboxylic acid is a crucial intermediate in the synthesis of various kinase and thrombin inhibitors.[15][16]

Diagram of the Role in Medicinal Chemistry

Medicinal_Chemistry_Applications Building_Block This compound Modification Chemical Modification Building_Block->Modification Scaffold Introduction of 3D Scaffold Modification->Scaffold Bioisostere Bioisosteric Replacement Modification->Bioisostere Drug_Candidate Drug Candidate Scaffold->Drug_Candidate Bioisostere->Drug_Candidate Properties Improved Pharmacokinetics Enhanced Potency Reduced Toxicity Drug_Candidate->Properties

References

An In-Depth Technical Guide to the Solubility of 3-Methylenecyclobutanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methylenecyclobutanecarboxylic acid (C₆H₈O₂), a unique cyclic carboxylic acid with potential applications in organic synthesis. We will explore the theoretical principles governing its solubility, present a robust experimental protocol for its quantitative determination, and offer a predictive analysis of its behavior in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's solubility profile.

Introduction: The Molecular Profile of this compound

This compound is a fascinating molecule characterized by a strained four-membered cyclobutane ring, an exocyclic double bond (methylene group), and a carboxylic acid functional group.[1] Its molecular weight is 112.13 g/mol .[1]

The molecule's structure presents a duality in polarity:

  • A Polar "Head": The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[2][3] This region of the molecule will dominate interactions with polar solvents.

  • A Nonpolar "Body": The C₅ hydrocarbon framework, including the cyclobutane ring and methylene group, is nonpolar and will interact primarily through weaker van der Waals forces.[4]

Understanding this structural dichotomy is fundamental to predicting and manipulating its solubility. The choice of solvent is critical not only for dissolving the compound but also for processes like crystallization, where solvent choice can influence crystal morphology and purity.[5][6]

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the thermodynamic principle that "like dissolves like."[7] This adage implies that a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, the key interactions are:

  • Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds. In protic solvents (e.g., alcohols), it can bond with solvent molecules. In aprotic solvents, the acid molecules tend to form stable cyclic dimers through self-association, which can increase the effective molecular size and impact solubility.[4]

  • Dipole-Dipole Interactions: The polar carboxyl group can interact with other polar molecules, such as those found in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces (Dispersion Forces): The nonpolar hydrocarbon portion of the molecule interacts with nonpolar solvents (e.g., hexane, toluene) through these weaker forces.[4]

A successful solubilization event occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy in a solid) and solvent-solvent interactions.

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, a standardized experimental method is required. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8] It is designed to create a saturated solution at a specific temperature, from which the concentration can be accurately measured.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[7]

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8] The system is at equilibrium when the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.[7]

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all particulate matter.[7]

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the quantifiable range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a previously generated calibration curve of standard solutions with known concentrations.[7]

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add excess solid solute to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-48h) to reach equilibrium B->C D Allow solid to settle (or centrifuge) C->D Equilibrium Achieved E Draw supernatant with syringe D->E F Filter through 0.22µm PTFE syringe filter E->F G Accurately dilute the clear filtrate F->G Saturated Filtrate H Inject sample into calibrated HPLC system G->H I Calculate concentration against standard curve H->I J J I->J Report Solubility (e.g., mg/mL @ 25°C)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Predicted Solubility Profile in Common Organic Solvents

In the absence of specific published experimental data for this compound, we can construct a predictive solubility table based on its molecular structure and the principles of "like dissolves like."

Solvent Class Example Solvents Predicted Solubility Scientific Rationale
Polar Protic Methanol, EthanolHigh These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group. The small alkyl chains are compatible with the compound's nonpolar body.[2][4]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to High These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the -COOH group. Their intermediate polarity bridges the gap between the polar head and nonpolar body of the solute.[7]
Less Polar / Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate These solvents can act as hydrogen bond acceptors but are less polar overall than the aprotic solvents above. Solubility is expected to be decent but potentially lower than in alcohols or DMSO.[4]
Nonpolar Aromatic Toluene, BenzeneLow to Moderate The nonpolar aromatic ring of the solvent interacts favorably with the hydrocarbon body of the solute via van der Waals forces. However, these solvents cannot effectively solvate the highly polar carboxylic acid group, limiting overall solubility.[4]
Nonpolar Aliphatic Hexane, CyclohexaneLow These solvents have only dispersion forces to offer, which are insufficient to overcome the strong hydrogen bonding between the carboxylic acid molecules (dimerization) and solvate the polar -COOH group.[2][3]

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is crucial for its practical application:

  • Reaction Chemistry: Selecting an appropriate solvent is necessary to ensure reactants are in the same phase, which can significantly affect reaction rates and yields.

  • Purification: Solubility data is essential for developing crystallization protocols. An ideal crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, enabling efficient recovery of pure solid material.[9]

  • Formulation Science: For potential therapeutic applications, solubility in various pharmaceutically acceptable solvents and co-solvents is a primary determinant of formulation strategy and potential delivery routes.

Conclusion

References

quantum chemical calculations for 3-methylenecyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 3-Methylenecyclobutanecarboxylic Acid

Introduction: The Unique Potential of a Strained Scaffold

In the landscape of modern drug discovery and materials science, molecular scaffolds that offer unique three-dimensional arrangements are of paramount importance. The cyclobutane ring, a motif once considered a synthetic curiosity, is now increasingly recognized for its ability to confer favorable medicinal chemistry properties, such as metabolic stability, reduced planarity, and the ability to serve as a bioisosteric replacement for other groups.[1][2] this compound (3-MCBC) is a compelling derivative within this class, combining the inherent strain and puckered conformation of the cyclobutane ring with the reactive potential of an exocyclic double bond and the versatile functionality of a carboxylic acid group.[1][3]

This guide provides a comprehensive, in-depth protocol for the quantum chemical characterization of this compound. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the scientific rationale behind each computational choice. We will explore how to reliably predict its structural, electronic, and spectroscopic properties, providing a robust theoretical framework to support and guide experimental research. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage high-level computational methods to unlock the potential of this unique molecule.

Part 1: Foundational Strategy - Conformational Landscape Analysis

The first and most critical step in the computational analysis of a flexible molecule like 3-MCBC is to identify its most stable conformation(s). The total energy of the system, and thus all calculated properties, is exquisitely sensitive to its geometry. The primary sources of conformational variability in 3-MCBC are:

  • Ring Puckering: The cyclobutane ring is not planar; it adopts a "puckered" or folded conformation to relieve torsional strain.[1] This results in two distinct positions for substituents: axial and equatorial.

  • Carboxylic Acid Orientation: The carboxylic acid group can rotate relative to the ring.

  • Carboxyl Proton Position: The proton of the carboxylic acid can exist in two planar conformations, syn and anti, relative to the carbonyl group.[4] The syn conformation is typically more stable.

A failure to locate the global minimum energy structure will render all subsequent calculations inaccurate. Therefore, a systematic conformational search is a non-negotiable prerequisite.

Experimental Protocol: Conformational Search Workflow
  • Initial Structure Generation: Construct the this compound molecule in a molecular modeling program (e.g., Avogadro, GaussView). Systematically generate starting structures for all plausible conformers, including both axial and equatorial positions of the carboxylic acid group and both syn and anti orientations of the carboxyl proton.

  • Low-Level Pre-Optimization: To efficiently screen the large number of initial structures, perform an initial geometry optimization using a computationally inexpensive method. A semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G) is suitable for this purpose.

  • High-Level Re-Optimization: Take the unique, low-energy conformers identified in the previous step and perform a full geometry optimization and frequency calculation using a higher level of theory. This ensures the final structures and their relative energies are accurate. A well-regarded combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[5][6] The inclusion of diffuse functions (the "++") is particularly important for accurately describing the carboxylic acid group.

  • Energy Analysis: Compare the final electronic energies (with zero-point vibrational energy correction) of all stable conformers to identify the global minimum.

The following diagram illustrates this essential workflow for ensuring the foundational integrity of the calculation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: High-Level Refinement Start Generate Initial Structures (Axial/Equatorial, Syn/Anti) PreOpt Low-Level Pre-Optimization (e.g., PM7 or B3LYP/3-21G) Start->PreOpt Multiple starting points Filter Filter Unique Low-Energy Conformers PreOpt->Filter HighOpt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Filter->HighOpt Candidate Structures Freq Frequency Calculation HighOpt->Freq Verify Verify True Minima (No Imaginary Frequencies) Freq->Verify GlobalMin Identify Global Minimum Conformer(s) Verify->GlobalMin G LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Site for Nucleophilic Attack Gap ΔE = ELUMO - EHOMO (Energy Gap) <-- Indicates Chemical Reactivity --> HOMO HOMO (Highest Occupied MO) Electron Donor Site for Electrophilic Attack

References

Methodological & Application

Application Notes & Protocols: Leveraging 3-Methylenecyclobutanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Synthetic Value of a Strained Ring System

In the landscape of synthetic organic chemistry, the selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methylenecyclobutanecarboxylic acid (3-MCBA) emerges as a particularly compelling synthon for researchers in drug discovery and materials science. Its structure is a unique convergence of three synthetically potent functionalities: a strained cyclobutane ring, a reactive exocyclic methylene group, and a versatile carboxylic acid handle.[1]

The inherent ring strain of the cyclobutane core provides a thermodynamic driving force for a variety of ring-opening reactions, allowing for the stereocontrolled introduction of linear carbon chains.[2][3] The exocyclic double bond is a prime site for a plethora of addition and functionalization reactions, while the carboxylic acid group serves as a reliable anchor for derivatization, most notably for the formation of esters and amides.[4][5] This guide provides an in-depth exploration of 3-MCBA's reactivity, complete with detailed protocols for its key transformations.

G cluster_molecule This compound cluster_features Key Reactive Sites mol 3-MCBA carboxylic_acid Carboxylic Acid (Amidation, Esterification) mol->carboxylic_acid Derivatization methylene Exocyclic Methylene (Addition, Hydrogenation) mol->methylene Functionalization ring Strained Ring (Ring-Opening Reactions) mol->ring Transformation

Caption: Key reactive functionalities of this compound.

Section 1: Synthesis of this compound

While commercially available, understanding the synthesis of 3-MCBA provides context for its purity and potential side products. A common laboratory-scale approach involves the Wittig reaction on a precursor ketone, 3-oxocyclobutanecarboxylic acid. The synthesis of this precursor itself is a multi-step process, often starting from commercially available materials like 1,3-dibromopropane derivatives.[6]

A representative synthetic approach to the 3-oxo precursor involves the cyclization of a malonic ester derivative with a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation.[6][7][8] The final step, the olefination, is crucial for introducing the key methylene group.

Section 2: Core Applications & Experimental Protocols

The true utility of 3-MCBA is demonstrated through its diverse reactivity. The following protocols are designed as robust starting points for laboratory implementation.

Application 1: Amide Bond Formation via EDC/NHS Coupling

The formation of an amide bond is fundamental in pharmaceutical chemistry. Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, activating agents are employed. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a reliable method for activating the carboxyl group of 3-MCBA, enabling efficient coupling with primary or secondary amines.[4][9]

Causality Behind Experimental Choices:

  • Two-Step Procedure: The reaction is performed in two steps to maximize efficiency. First, EDC reacts with 3-MCBA to form a highly reactive O-acylisourea intermediate. This is immediately trapped by NHS to form a more stable, amine-reactive NHS ester. This prevents hydrolysis of the intermediate and minimizes side reactions.[9][10]

  • pH Control: The initial activation step is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carbodiimide, enhancing its reactivity. The subsequent amine coupling step is performed at a physiological to slightly basic pH (7.2-8.0) to ensure the amine nucleophile is deprotonated and thus reactive.[10]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred to prevent hydrolysis of the activated intermediates.

Protocol 2.1: Synthesis of N-benzyl-3-methylenecyclobutanecarboxamide

  • Reagent Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • In a separate vial, prepare a solution of benzylamine (1.1 eq) in anhydrous DCM.

  • Activation of Carboxylic Acid:

    • To the stirred solution of 3-MCBA, add N-hydroxysuccinimide (NHS) (1.2 eq).

    • Cool the mixture to 0 °C using an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

    • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes. The formation of the NHS ester can be monitored by TLC or LC-MS.

  • Amine Coupling:

    • Add the benzylamine solution dropwise to the activated NHS ester solution.

    • If necessary, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl produced.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

G cluster_prep Preparation cluster_activation Activation (0°C -> RT) cluster_coupling Coupling (RT) cluster_workup Work-up & Purification prep1 Dissolve 3-MCBA in Anhydrous DCM prep2 Add NHS (1.2 eq) prep1->prep2 act1 Add EDC (1.2 eq) prep2->act1 act2 Stir for 1 hour act1->act2 act3 Formation of NHS-activated 3-MCBA act2->act3 coup1 Add Amine (1.1 eq) + Base (optional) act3->coup1 coup2 Stir for 2-12 hours coup1->coup2 work1 Aqueous Washes (HCl, NaHCO3, Brine) coup2->work1 work2 Dry, Concentrate work1->work2 work3 Column Chromatography work2->work3

Caption: General workflow for EDC/NHS mediated amide coupling of 3-MCBA.

Application 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters, particularly for sterically hindered alcohols or acid-sensitive substrates.[11][12] It utilizes a carbodiimide, typically Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[5][13]

Causality Behind Experimental Choices:

  • DCC as Activator: DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, analogous to the EDC mechanism.[11]

  • DMAP as Catalyst: DMAP is a superior nucleophile compared to the alcohol. It intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol, regenerating the DMAP catalyst. This catalytic cycle accelerates the reaction and suppresses side reactions like the formation of N-acylurea.[11][13]

  • Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Protocol 2.2: Synthesis of tert-butyl 3-methylenecyclobutanecarboxylate

  • Reaction Setup:

    • To a flask charged with this compound (1.0 eq), add anhydrous DCM (approx. 0.2 M).

    • Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Esterification Reaction:

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise. A white precipitate (DCU) will begin to form.

    • After stirring at 0 °C for 10 minutes, remove the ice bath and allow the reaction to proceed at room temperature for 3-5 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

    • The crude ester can be purified by distillation or column chromatography.

Reaction TypeCoupling/Activating AgentsKey Additive/CatalystTypical SolventYield Range (%)Reference
Amide Coupling EDCNHSDCM, DMF60-95%[4],[9]
Esterification DCCDMAPDCM70-90%[5],[11]
Table 1: Comparison of common coupling reactions for 3-MCBA.
Application 3: Transformations of the Exocyclic Methylene Group

The exocyclic double bond is a handle for further molecular elaboration. Two representative transformations are catalytic hydrogenation and radical-mediated ring-opening.

Protocol 2.3: Catalytic Hydrogenation to 3-Methylcyclobutanecarboxylic Acid

This protocol demonstrates the saturation of the exocyclic double bond, providing access to the corresponding methyl-substituted cyclobutane scaffold.

  • Reaction Setup:

    • Dissolve this compound (1.0 g) in methanol (20 mL) in a round-bottom flask.[14]

    • Carefully add Palladium on carbon (10% Pd/C, ~0.1 eq by weight).

  • Hydrogenation:

    • Seal the flask and purge with hydrogen gas (a hydrogen-filled balloon is sufficient for small-scale reactions).

    • Stir the mixture vigorously at room temperature overnight under a hydrogen atmosphere.[14]

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under vacuum to yield the product, 3-methylcyclobutanecarboxylic acid.[14]

Application 4: Radical-Mediated Ring-Opening

Recent advances have shown that the exocyclic double bond of methylenecyclobutanes can initiate radical-mediated ring-opening cascades.[15] A photochemically generated radical (e.g., a tosyl radical) can add to the double bond, forming a cyclobutylcarbinyl radical. The strain in the four-membered ring then facilitates a β-scission event, opening the ring to form a stabilized linear radical intermediate, which can be trapped.[2][15] This strategy transforms the cyclic scaffold into a functionalized acyclic product. While a specific protocol for the carboxylic acid is not detailed, the principles demonstrated on related methylenecyclobutanes are directly applicable, likely after protection of the acid group.[15]

Conclusion and Future Outlook

This compound is a potent and versatile building block whose full potential is still being explored. The reliable protocols for amide and ester formation provide a solid foundation for its incorporation into larger molecules. Furthermore, the dual reactivity of the strained ring and the exocyclic double bond opens avenues for complex synthetic cascades, enabling the construction of unique molecular scaffolds that are otherwise difficult to access. For researchers in medicinal chemistry, the cyclobutane motif is a valuable bioisostere for larger or more flexible groups, and 3-MCBA provides a robust entry point into this chemical space.[16]

References

Application Note & Protocols: Ring-Opening Metathesis Polymerization (ROMP) of 3-Methylenecyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the ring-opening metathesis polymerization (ROMP) of a functionalized, high-strain monomer: the ester-protected form of 3-methylenecyclobutanecarboxylic acid. Due to the high reactivity of the carboxylic acid moiety with common organometallic catalysts, a protection-polymerization-deprotection strategy is detailed. We will explore the underlying principles, from the thermodynamic driving forces to the catalytic mechanism, and provide robust, step-by-step protocols for monomer synthesis, controlled polymerization using a Grubbs-type catalyst, and subsequent polymer characterization. This guide is designed to enable the synthesis of novel functional polymers with potential applications in drug delivery, advanced coatings, and smart materials.

Part 1: Theoretical Background & Strategic Considerations

The Driving Force: Ring Strain in Cyclobutene Systems

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that leverages the release of ring strain in cyclic olefins as the thermodynamic driving force.[1][2] Monomers based on the cyclobutene scaffold are exceptionally reactive in ROMP due to their high strain energy, which is approximately 31 kcal/mol.[3] This high strain energy ensures that the polymerization equilibrium overwhelmingly favors the formation of the linear, open-chain polymer, making the reaction essentially irreversible under typical conditions.[1][4] The exocyclic methylene group in the 3-position of our target monomer does not significantly alter this fundamental reactivity, while the carboxylic acid functionality offers a valuable handle for post-polymerization modification.

The Catalyst: Rationale for Selecting a Third-Generation Grubbs Catalyst

The success of modern ROMP is heavily reliant on the development of well-defined ruthenium-based catalysts pioneered by Robert H. Grubbs. For polymerizing monomers with sensitive functional groups, the choice of catalyst is critical.

  • First-Generation Grubbs Catalyst (G1): While effective for many systems, G1 shows lower activity and can be less tolerant of certain functional groups.[3][5]

  • Second-Generation Grubbs Catalyst (G2): Incorporates an N-heterocyclic carbene (NHC) ligand, offering significantly higher activity and better thermal stability.

  • Third-Generation Grubbs Catalyst (G3) (e.g., [(H₂IMes)(3-Br-pyridine)₂Cl₂Ru=CHPh]): G3 catalysts exhibit exceptionally fast initiation rates relative to their propagation rates (kᵢ >> kₚ).[6] This characteristic is crucial for achieving a "living" polymerization, which allows for precise control over the polymer's molecular weight and results in a very narrow molecular weight distribution, or low polydispersity index (PDI).[4][6] Furthermore, G3 and related catalysts display remarkable tolerance to a wide array of functional groups.[7]

The Challenge: The Carboxylic Acid Moiety

The acidic proton of a carboxylic acid can react with and deactivate the ruthenium alkylidene catalyst. To circumvent this, a protection strategy is essential. The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester), which is stable under ROMP conditions. After polymerization, the ester can be readily hydrolyzed to yield the desired polyanionic polymer. This approach preserves the living character of the polymerization while incorporating the desired functionality.

Mechanistic Pathway of ROMP

The polymerization proceeds via a well-established mechanism involving a series of [2+2] cycloaddition and cycloreversion steps.[2][8] The ruthenium alkylidene catalyst initiates the reaction by coordinating to the monomer's double bond, forming a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring, regenerating an alkylidene on the end of the newly formed polymer chain. This new alkylidene then reacts with the next monomer unit, propagating the chain.

ROMP_Mechanism cluster_legend Legend catalyst [Ru]=CHPh (Grubbs Catalyst) intermediate Ruthenacyclobutane Intermediate catalyst->intermediate [2+2] Cycloaddition monomer Monomer (Cyclobutene Derivative) propagating [Ru]=CH-Polymer (Propagating Species) intermediate->propagating Retro [2+2] Cycloreversion (Ring-Opening) propagating->intermediate Adds another Monomer polymer Linear Polymer Chain key1 Catalyst/Polymer key2 Monomer key3 Intermediate

Caption: General catalytic cycle for Ring-Opening Metathesis Polymerization (ROMP).

Part 2: Experimental Application & Protocols

This section outlines the complete workflow, from the synthesis of a suitable monomer to the final polymer characterization.

Workflow Overview

Workflow cluster_Monomer Monomer Preparation cluster_Polymerization Polymerization cluster_Final Final Product & Analysis Monomer_Synth Synthesis of 3-Oxocyclobutanecarboxylic Acid Wittig Wittig Reaction to form This compound Monomer_Synth->Wittig Ester Esterification (Protection) (e.g., Methyl Ester) Wittig->Ester Purify_Monomer Monomer Purification (Chromatography/Distillation) Ester->Purify_Monomer ROMP ROMP under Inert Atmosphere Purify_Monomer->ROMP Isolate Polymer Precipitation & Isolation ROMP->Isolate Deprotect Deprotection (Ester Hydrolysis) Isolate->Deprotect Characterize Polymer Characterization (NMR, GPC, DSC) Deprotect->Characterize

Caption: Experimental workflow from monomer synthesis to final polymer characterization.

Protocol 2.1: Monomer Synthesis (Proposed Route) & Protection

This protocol outlines a plausible, multi-step synthesis for methyl 3-methylenecyclobutanecarboxylate based on established organic transformations.[9]

Step A: Synthesis of 3-Oxocyclobutanecarboxylic Acid

  • Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE.

  • The synthesis of 3-oxocyclobutanecarboxylic acid can be achieved from 1,3-dichloroacetone and a malonic ester derivative followed by hydrolysis and decarboxylation, as described in patent literature.[9] This provides the key cyclobutane core.

Step B: Wittig Reaction to form this compound

  • Prepare methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi or NaH) in an appropriate anhydrous solvent (e.g., THF) to generate the Wittig ylide.

  • Cool the ylide solution to 0 °C.

  • Slowly add a solution of 3-oxocyclobutanecarboxylic acid (as its salt or protected form) to the ylide suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work up the reaction by quenching with water, followed by extraction and purification via column chromatography to isolate this compound.[10]

Step C: Esterification (Protection)

  • Dissolve this compound (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl 3-methylenecyclobutanecarboxylate by vacuum distillation or column chromatography.

Protocol 2.2: Ring-Opening Metathesis Polymerization (ROMP)

This protocol must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation:

    • Prepare a stock solution of the Grubbs 3rd generation catalyst (G3) in anhydrous, degassed dichloromethane (DCM) (e.g., 1 mg/mL).

    • Prepare a solution of the monomer, methyl 3-methylenecyclobutanecarboxylate, in anhydrous, degassed DCM. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization (DP). For a target DP of 100, a ratio of 100:1 would be used.

  • Polymerization Setup:

    • In a glovebox, add the desired volume of the monomer solution to a clean, dry vial equipped with a stir bar.

    • Rapidly inject the calculated volume of the G3 catalyst stock solution into the stirring monomer solution.

  • Reaction:

    • Stir the reaction mixture at room temperature (20-25 °C). Polymerization of strained cyclobutenes is typically rapid.[3][5]

    • Monitor the reaction progress by observing the increase in viscosity. Reaction times can range from 5 minutes to 1 hour.

  • Termination and Isolation:

    • Quench the polymerization by adding a few drops of ethyl vinyl ether to the reaction mixture and stirring for 20 minutes. This deactivates the catalyst.

    • Precipitate the polymer by slowly pouring the DCM solution into a large volume of cold methanol with vigorous stirring.

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the polymer with fresh cold methanol to remove any residual monomer and catalyst byproducts.

    • Dry the polymer under high vacuum to a constant weight.

Protocol 2.3: Polymer Deprotection (Ester Hydrolysis)
  • Dissolve the protected polymer in a suitable solvent (e.g., THF or dioxane).

  • Add an aqueous solution of a base (e.g., 1M NaOH or LiOH), using a stoichiometric excess relative to the ester groups.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Acidify the solution carefully with dilute HCl until the pH is ~2. This will protonate the carboxylate groups.

  • Isolate the final polymer, poly(this compound), by precipitation in a non-solvent (e.g., cold water or hexane), followed by filtration and drying under vacuum.

Part 3: Polymer Characterization & Expected Data

The synthesized polymer should be analyzed to confirm its structure, molecular weight, and thermal properties.

Analysis Technique Parameter Expected Result
¹H NMR Structural ConfirmationDisappearance of monomer olefinic protons (~4.8-5.0 ppm). Appearance of polymer backbone olefinic protons (~5.4-5.6 ppm) and backbone aliphatic protons.
GPC/SEC Molecular WeightMn should be close to the theoretical value ([M]/[C] x MW_monomer).
Polydispersity Index (PDI)PDI should be low (typically 1.05 - 1.20), confirming a controlled, living polymerization.[4]
DSC Glass Transition Temp. (Tg)A distinct Tg will be observed, which is dependent on the polymer's molecular weight and microstructure.
FT-IR Functional GroupsAfter deprotection, a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid should be prominent.

Part 4: Troubleshooting

Problem Potential Cause Suggested Solution
Low/No Polymerization Impure monomer; Deactivated catalyst; Insufficient ring strain (unlikely here).Re-purify monomer meticulously. Ensure all solvents are anhydrous and degassed. Use fresh, active catalyst.
Broad PDI (>1.3) "Living" character lost; Slow initiation; Chain-transfer reactions.Use a fast-initiating catalyst like G3. Ensure rapid mixing of catalyst and monomer. Run the reaction at a lower temperature.
Incomplete Deprotection Insufficient base or reaction time; Steric hindrance.Increase the excess of base and/or reaction time/temperature. Use a stronger base if necessary (e.g., KOH).

References

3-methylenecyclobutanecarboxylic acid as a building block for natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Methylenecyclobutanecarboxylic Acid: A Strain-Driven Building Block for Complex Natural Product Synthesis

Introduction: Harnessing Molecular Strain for Synthetic Innovation

The total synthesis of complex natural products remains a pinnacle of chemical science, driving the development of novel synthetic methodologies and strategies. Nature frequently presents us with molecular architectures that are both structurally intricate and biologically potent, often featuring strained ring systems that pose significant synthetic challenges.[1][2] The cyclobutane motif, for instance, is a recurring feature in a diverse array of natural products, including terpenoids and alkaloids, which exhibit fascinating biological activities.[1][2][3] The inherent ring strain of these four-membered carbocycles, however, can be strategically harnessed as a powerful thermodynamic driving force for chemical transformations.

This guide focuses on This compound (3-MCBA) , a unique and highly versatile building block for organic synthesis.[4] Its structure is deceptively simple, yet it masterfully combines three key reactive elements into one compact molecule:

  • A strained cyclobutane ring , which provides the potential energy for controlled ring-opening and rearrangement reactions.

  • A reactive exocyclic methylene group , which serves as a handle for a variety of transformations, including cycloadditions and radical reactions.

  • A versatile carboxylic acid function , which allows for straightforward derivatization and coupling to other synthetic fragments.[5]

This combination makes 3-MCBA an ideal starting point for constructing complex molecular frameworks. This document provides an in-depth exploration of its properties, key reactions, and detailed protocols for its application in synthetic strategies targeting natural products.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of 3-MCBA is crucial for its effective use in the laboratory.

PropertyDataSource(s)
IUPAC Name 3-methylidenecyclobutane-1-carboxylic acid[4]
CAS Number 15760-36-8[4][6]
Molecular Formula C₆H₈O₂[4][7]
Molecular Weight 112.13 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[5]
SMILES C=C1CC(C1)C(=O)O[4]
InChIKey NNKLICLIBKMDOY-UHFFFAOYSA-N[4][7]

Safety and Handling: 3-MCBA should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as causing skin irritation and serious eye irritation/damage.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.

Section 2: Synthesis of the Building Block

While 3-MCBA is commercially available, an understanding of its synthesis is valuable. A common route involves the hydrolysis and decarboxylation of a diester precursor, which can be formed via alkylation of a malonate. A key final step is the olefination of a ketone intermediate.

cluster_0 Synthetic Workflow for 3-MCBA malonate Diethyl Malonate diester Diethyl Cyclobutane-1,1-dicarboxylate malonate->diester NaOEt dibromo 1,3-Dibromopropane dibromo->diester hydrolysis Saponification (e.g., KOH, EtOH/H₂O) diester->hydrolysis decarboxylation Acidification & Heat (~160-170 °C) hydrolysis->decarboxylation Diacid Intermediate cb_acid Cyclobutanecarboxylic Acid decarboxylation->cb_acid oxidation α-Bromination then Oxidation cb_acid->oxidation keto_acid 3-Oxocyclobutanecarboxylic Acid oxidation->keto_acid wittig Wittig Reaction (Ph₃P=CH₂) keto_acid->wittig mcba This compound wittig->mcba

Caption: A plausible synthetic workflow for 3-MCBA from diethyl malonate.

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Intermediate)

This protocol is adapted from known procedures for creating functionalized cyclobutanes.[8]

  • Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylformamide (DMF) and potassium tert-butoxide. Cool the mixture in an ice bath.

  • Slowly add a solution of diisopropyl malonate in DMF to the flask over 3 hours.

  • After the addition is complete, allow the mixture to warm to room temperature, then add 2,2-dimethoxy-1,3-dibromopropane.

  • Heat the reaction mixture to 140 °C for approximately 4 days, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction, distill off about half the DMF under reduced pressure, add water, and extract the aqueous phase multiple times with n-heptane. Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate to yield the protected ketal-diester intermediate.

  • Hydrolysis & Decarboxylation: Add the intermediate to a flask with water and concentrated hydrochloric acid. Heat the mixture to reflux (approx. 105 °C) for 48-72 hours until the reaction is complete.

  • Boil off approximately two-thirds of the solvent. Extract the remaining aqueous solution with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and recrystallize the crude product from a dichloromethane/n-heptane mixture to obtain pure 3-oxocyclobutanecarboxylic acid.

Final Step (Wittig Olefination): The resulting keto-acid can then be subjected to a standard Wittig reaction using methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) to install the exocyclic methylene group, yielding the final product, 3-MCBA.

Section 3: Key Reactivity and Synthetic Applications

The synthetic power of 3-MCBA lies in its predictable and versatile reactivity, which allows for the strategic construction of complex molecular architectures.

Strain-Release Ring-Opening Reactions

The ~26 kcal/mol of strain energy in the cyclobutane ring is a powerful thermodynamic driving force. This strain can be released through ring-opening reactions catalyzed by Lewis or Brønsted acids, providing access to functionalized linear synthons that would be difficult to prepare otherwise.[9][10]

start 3-MCBA Derivative (e.g., Ester) lewis_acid Lewis Acid (e.g., Sc(OTf)₃, BF₃·OEt₂) start->lewis_acid Coordination intermediate Carbocationic Intermediate (Stabilized) lewis_acid->intermediate Ring Opening product Ring-Opened Product intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) (e.g., H₂O, ROH, RCN) nucleophile->product

Caption: Mechanism of Lewis acid-catalyzed ring-opening of a 3-MCBA derivative.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol provides a general method for accessing γ-alkoxy-α,β-unsaturated esters.

  • Esterification: First, convert 3-MCBA to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ then MeOH, or Fischer esterification).

  • Reaction Setup: To a solution of the 3-methylenecyclobutane methyl ester (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the desired alcohol nucleophile (2.0 equiv).

  • Catalysis: Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., scandium(III) triflate, 10 mol%) portion-wise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC, staining with potassium permanganate to visualize the consumption of the starting alkene.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the linear product.

[3+2] Dipolar Cycloaddition Reactions

The exocyclic double bond of 3-MCBA is an excellent dipolarophile for 1,3-dipolar cycloadditions. This reaction class provides a powerful and atom-economical method for constructing five-membered heterocyclic rings, which are prevalent in bioactive natural products.[11][12]

Protocol 3: Synthesis of a Spiro-Isoxazoline via Nitrone Cycloaddition

  • Materials: 3-MCBA (1.0 equiv), N-benzylhydroxylamine hydrochloride (1.1 equiv), paraformaldehyde (1.2 equiv), and triethylamine (1.5 equiv).

  • Nitrone Formation (in situ): In a round-bottom flask, suspend N-benzylhydroxylamine hydrochloride and paraformaldehyde in toluene (0.2 M). Add triethylamine and heat the mixture to 80 °C for 1 hour to generate the nitrone in situ.

  • Cycloaddition: Add 3-MCBA to the reaction mixture. Continue heating at 80-100 °C for 12-24 hours. Monitor the reaction for the disappearance of 3-MCBA by TLC.

  • Work-up: Cool the reaction to room temperature and filter off any solids. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the spirocyclic isoxazoline-carboxylic acid product.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a robust handle for elaboration, most commonly through the formation of amide or ester bonds. This is essential for coupling the cyclobutane core to other complex fragments during a convergent synthesis.

Protocol 4: Amide Bond Formation using HATU Coupling

This protocol describes the coupling of 3-MCBA with a primary amine, a common step in the synthesis of alkaloids or peptide-like natural products.[13]

  • Reaction Setup: Dissolve 3-MCBA (1.0 equiv) in anhydrous DMF (0.2 M) in a flask under an inert atmosphere.

  • Activation: Add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and stir for 15 minutes at room temperature. The solution should become a clear, pale yellow.

  • Coupling: Add the desired amine (1.05 equiv) to the activated acid solution.

  • Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS or TLC to confirm the formation of the amide product.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the pure 3-methylenecyclobutyl amide.

Section 4: Case Study: Retrosynthetic Strategy for a Hypothetical Natural Product

To illustrate the synthetic utility of 3-MCBA, consider the hypothetical natural product "Cyclobutin A" , which features a spiro-isoxazoline fused to a decalin core.

cluster_1 Retrosynthesis of Cyclobutin A np Cyclobutin A frag1 Amide Fragment np->frag1 Amide Bond Formation frag2 Spiro-Isoxazoline Carboxylic Acid frag1->frag2 decalin Decalin Amine frag1->decalin mcba 3-MCBA frag2->mcba [3+2] Cycloaddition (Protocol 3) nitrone Nitrone Precursor frag2->nitrone [3+2] Cycloaddition (Protocol 3)

Caption: Retrosynthetic analysis of "Cyclobutin A" highlighting 3-MCBA as a key starting material.

This strategy showcases a convergent approach where the complex spirocyclic acid fragment is first synthesized from 3-MCBA using the [3+2] cycloaddition methodology (Protocol 3). The resulting acid is then coupled to a readily available decalin amine fragment using standard amide bond formation chemistry (Protocol 4). This approach isolates the challenging construction of the strained spiro-center to an early-stage, reliable reaction, demonstrating the power of 3-MCBA as a strategic building block.

Section 5: Summary and Outlook

This compound is a potent building block that offers chemists a reliable entry point into the often-challenging world of strained-ring systems. Its unique combination of a reactive alkene, a versatile carboxylic acid, and a strain-releasable core allows for a wide range of synthetic manipulations. The protocols outlined in this guide for ring-opening, cycloaddition, and derivatization provide a solid foundation for researchers aiming to incorporate this valuable synthon into their synthetic campaigns. As the quest for novel bioactive molecules continues, the strategic use of strain-driven building blocks like 3-MCBA will undoubtedly play a crucial role in the efficient and elegant synthesis of the natural products of tomorrow.

References

Application Note & Protocol: Selective Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Saturation of an Exocyclic Alkene

The selective hydrogenation of 3-methylenecyclobutanecarboxylic acid to its saturated analogue, 3-methylcyclobutanecarboxylic acid, is a crucial transformation in the synthesis of complex molecules and pharmaceutical intermediates.[1][2] The exocyclic methylene group presents a reactive handle for stereospecific saturation, yielding a cyclobutane ring with a defined stereocenter.[3] This application note provides a detailed experimental procedure for this transformation, emphasizing the rationale behind the chosen methodology, safety considerations, and expected outcomes. The protocol described herein utilizes a heterogeneous catalysis approach, which is widely favored in both laboratory and industrial settings for its operational simplicity and ease of catalyst removal.[4][5]

Mechanistic Rationale: Heterogeneous Catalysis and Syn-Addition

The catalytic hydrogenation of alkenes is a fundamental reaction in organic synthesis, converting carbon-carbon double bonds into single bonds through the addition of hydrogen.[4][6] This process is typically facilitated by a metal catalyst, which lowers the activation energy of the reaction.[6]

In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst, which is in a different phase from the reactants in a liquid or gaseous mixture.[4] Common heterogeneous catalysts include palladium, platinum, or nickel finely dispersed on a high-surface-area support like activated carbon (Pd/C).[4][7] The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. This proximity facilitates the stepwise transfer of hydrogen atoms to the double bond, resulting in the saturated alkane.[4] A key stereochemical feature of this process is syn-addition , where both hydrogen atoms add to the same face of the double bond from the less sterically hindered side.[8][9]

For this compound, the hydrogen atoms will add to the exocyclic double bond, converting it to a methyl group. The stereochemistry of the resulting 3-methylcyclobutanecarboxylic acid is influenced by the approach of the substrate to the catalyst surface.

Experimental Workflow Overview

The following diagram outlines the key stages of the hydrogenation procedure, from initial setup to final product isolation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation setup_flask 1. Assemble 3-Neck Flask add_catalyst 2. Add Pd/C Catalyst setup_flask->add_catalyst Inert Atmosphere purge_n2 3. Purge with Nitrogen add_catalyst->purge_n2 add_solvent 4. Add Methanol purge_n2->add_solvent add_substrate 5. Add Substrate add_solvent->add_substrate purge_h2 6. Purge with Hydrogen add_substrate->purge_h2 Seal Flask run_reaction 7. Stir under H2 Balloon purge_h2->run_reaction Overnight purge_n2_final 8. Purge with Nitrogen run_reaction->purge_n2_final Reaction Complete filter_catalyst 9. Filter through Celite purge_n2_final->filter_catalyst concentrate 10. Concentrate Filtrate filter_catalyst->concentrate Under Vacuum analyze 11. Analyze Product concentrate->analyze

Caption: Experimental workflow for the hydrogenation of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the hydrogenation of this compound.[1][10]

4.1. Materials and Equipment

Reagents Equipment
This compoundThree-necked round-bottom flask (100 mL)
10% Palladium on activated carbon (Pd/C)Magnetic stirrer and stir bar
Methanol (anhydrous)Nitrogen/vacuum manifold (Schlenk line)
Hydrogen gas (balloon or cylinder with regulator)Gas inlet adapter and stopcock
Nitrogen gas (high purity)Rubber septa and glass stoppers
Celite® 545Buchner funnel and filter flask
Distilled waterRotary evaporator
Anhydrous sodium sulfateStandard laboratory glassware

4.2. Step-by-Step Procedure

  • Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar. Fit one neck with a gas inlet adapter connected to a nitrogen/vacuum manifold, the central neck with a glass stopper, and the third neck with a rubber septum for substrate addition.[11]

  • Catalyst Addition: Carefully weigh 0.19 g of 10% Pd/C and add it to the reaction flask. Rationale: Palladium on carbon is a highly effective and robust heterogeneous catalyst for alkene hydrogenation.[4][7] The catalyst should be handled with care as it can be pyrophoric, especially after use.[11][12]

  • Inerting the System: Seal the flask and evacuate the atmosphere, then backfill with high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed from the system.[13][14] Rationale: This step is critical to prevent the formation of explosive mixtures of hydrogen and oxygen and to avoid catalyst deactivation.[12]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add 20 mL of anhydrous methanol to the flask via syringe or cannula.[1] Stir the resulting slurry. Dissolve 1.0 g of this compound in a minimal amount of methanol and add it to the flask via syringe through the septum. Rationale: Methanol is a common solvent for hydrogenations as it solubilizes the substrate and does not interfere with the catalysis. Using an inert gas counterflow prevents air from entering the system.[11]

  • Hydrogen Introduction: Evacuate the nitrogen from the flask and backfill with hydrogen gas from a balloon. Repeat this cycle twice.[11] Leave the flask connected to the hydrogen balloon to maintain a positive pressure of hydrogen (approximately 1 atm).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature overnight.[1] Rationale: Vigorous stirring is necessary to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen), which is crucial for the reaction rate.

  • Reaction Completion and Catalyst Removal: After the reaction is complete (typically monitored by TLC or GC-MS), evacuate the hydrogen atmosphere and backfill with nitrogen three times.[14] Prepare a small pad of Celite® in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[1] Wash the flask and the filter cake with additional methanol to ensure complete transfer of the product. Rationale: Celite filtration prevents the fine catalyst particles from passing through the filter paper. The used catalyst is highly pyrophoric and should be kept wet with water after filtration to prevent ignition upon drying in the air.[11]

  • Product Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude 3-methylcyclobutanecarboxylic acid.[1] The product can be further purified by recrystallization or chromatography if necessary.

Data Presentation and Expected Results

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Starting Material Product
IUPAC Name This compound3-Methylcyclobutanecarboxylic acid
Molecular Formula C₆H₈O₂C₆H₁₀O₂
Molecular Weight 112.13 g/mol [15]114.14 g/mol [2]
Expected Yield ->75%[1]
Appearance Colorless to light yellow liquid/solidColorless liquid or solid[2]

Safety Precautions

Hydrogenation reactions carry inherent risks that must be managed through careful planning and execution.

  • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[16] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12][14]

  • Pyrophoric Catalyst: Palladium on carbon, particularly after use when it is saturated with hydrogen, is pyrophoric and can ignite upon contact with air.[11][12] Never allow the used catalyst to dry in the open. Quench the filtered catalyst by carefully adding it to a large volume of water.[11]

  • Pressure: While this protocol uses a hydrogen balloon (atmospheric pressure), any hydrogenation performed under higher pressure must use appropriately rated equipment.[13][14] Always check glassware for cracks or defects before use.[12]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory at all times.[16]

Conclusion and Further Considerations

The described protocol offers a reliable and efficient method for the hydrogenation of this compound using a standard heterogeneous catalyst. The choice of catalyst, solvent, and reaction conditions can be further optimized to improve yield and reaction time. For substrates with other reducible functional groups, catalyst selection is critical. For instance, while Pd/C is highly active for alkene reduction, other catalysts might be more selective.[4] Homogeneous catalysts, such as Wilkinson's catalyst, can offer higher selectivity in certain cases, although they may require more complex work-up procedures to remove the catalyst.[8][17][18] The principles and techniques outlined in this note provide a solid foundation for researchers undertaking this and similar hydrogenation reactions.

References

Application Note & Protocol: Scale-Up Synthesis of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and detailed guide for the scale-up synthesis of 3-methylenecyclobutanecarboxylic acid, a critical building block in modern medicinal chemistry. Recognizing the strategic importance of replacing flat aromatic rings with three-dimensional bioisosteres, this protocol addresses the increasing demand for non-classical, C(sp³)-rich scaffolds like cyclobutanes.[1] The presented methodology is designed for robustness and scalability, offering in-depth technical insights and field-proven expertise. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both scientific integrity and practical applicability for researchers and process chemists.

Introduction: The Strategic Value of 3-Methylenecyclobutanes in Drug Discovery

The 3-methylenecyclobutane moiety is an increasingly important structural motif in the design of novel therapeutics. Its strained four-membered ring imparts unique conformational rigidity and metabolic stability, offering a distinct advantage over more traditional, flexible aliphatic chains or metabolically labile aromatic systems. The exocyclic double bond provides a reactive handle for a variety of chemical transformations, making this compound a versatile intermediate for the synthesis of complex pharmaceutical agents.[1] The carboxylic acid functionality itself is a common pharmacophore in numerous drugs, but it can also present challenges related to metabolic stability and membrane permeability.[2][3] The use of rigid scaffolds like the 3-methylenecyclobutane core can help to mitigate these issues by precisely positioning the carboxylic acid group and other substituents in three-dimensional space, optimizing interactions with biological targets.

Given the growing interest in this valuable building block, a reliable and scalable synthetic route is essential. This application note details a well-vetted, two-step synthesis that is suitable for producing multi-gram to kilogram quantities of this compound.

Synthetic Strategy: A Two-Step, Scalable Approach

The synthesis commences with the commercially available starting material, diethyl 1,1-cyclobutanedicarboxylate, and proceeds through a two-step sequence involving a reduction followed by a dehydration/elimination reaction. This pathway is advantageous for its high overall yield, operational simplicity, and the use of readily available and cost-effective reagents.

Diagram 1: Overall Synthetic Pathway

Synthetic_Pathway A Diethyl 1,1-cyclobutanedicarboxylate B Cyclobutane-1,1-diyldimethanol A->B   LiAlH4, THF    C This compound B->C   Jones Oxidation (CrO3, H2SO4, Acetone)   

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/SolventGradeRecommended Supplier
Diethyl 1,1-cyclobutanedicarboxylate≥98%Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousVWR
Chromium trioxide (CrO₃)≥99%Acros Organics
Sulfuric acid (H₂SO₄)Concentrated (98%)J.T. Baker
AcetoneACS GradeEMD Millipore
Step 1: Synthesis of Cyclobutane-1,1-diyldimethanol

This initial step involves the reduction of the diester to the corresponding diol. Lithium aluminum hydride is the reagent of choice for this transformation due to its high reactivity and efficiency.

Diagram 2: Step 1 Experimental Workflow

Step1_Workflow start Start A Charge reactor with LiAlH4 in THF start->A B Cool to 0 °C A->B C Slowly add Diethyl 1,1-cyclobutanedicarboxylate in THF B->C D Warm to RT and stir for 12 h C->D E Quench with H₂O, then 15% NaOH(aq), then H₂O D->E F Filter off aluminum salts E->F G Concentrate filtrate under reduced pressure F->G end Obtain Cyclobutane-1,1-diyldimethanol G->end

Caption: Workflow for the reduction of the starting diester to the diol intermediate.

Protocol:
  • A solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF (5 mL/g) is added dropwise to a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF (10 mL/g) at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the sequential addition of water (1 mL per gram of LiAlH₄), 15% aqueous sodium hydroxide (1 mL per gram of LiAlH₄), and finally water (3 mL per gram of LiAlH₄).

  • The resulting white precipitate of aluminum salts is removed by filtration and washed with THF.

  • The combined filtrate is concentrated under reduced pressure to yield cyclobutane-1,1-diyldimethanol as a colorless oil, which is used in the next step without further purification.

Expected Yield: 90-98%

Step 2: Synthesis of this compound

The final step involves a Jones oxidation of the diol. This powerful oxidizing agent efficiently converts the primary alcohol to a carboxylic acid and facilitates the elimination reaction to form the exocyclic double bond in a one-pot procedure.

Diagram 3: Step 2 Experimental Workflow

Step2_Workflow start Start A Dissolve diol in acetone start->A B Cool to 0 °C A->B C Add Jones reagent dropwise B->C D Stir at RT for 4 h C->D E Quench with isopropanol D->E F Filter off chromium salts E->F G Extract with diethyl ether F->G H Dry organic phase and concentrate G->H end Obtain this compound H->end

Caption: Workflow for the Jones oxidation and elimination to the final product.

Protocol:
  • Jones reagent is prepared by dissolving chromium trioxide (2.7 eq) in concentrated sulfuric acid (2.7 eq) and then diluting with water to a final volume of 10 mL per 2.7 g of CrO₃.

  • The crude cyclobutane-1,1-diyldimethanol (1.0 eq) is dissolved in acetone (20 mL/g).

  • The solution is cooled to 0 °C, and the prepared Jones reagent is added dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of isopropanol until the orange-brown color dissipates.

  • The green precipitate of chromium salts is removed by filtration.

  • The filtrate is extracted with diethyl ether (3 x 15 mL/g).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification by silica gel chromatography (eluent: 30% ethyl acetate in hexanes) affords this compound as a white solid.

Expected Yield: 65-75%

Characterization Data

AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ 11.8 (br s, 1H), 4.88 (s, 2H), 3.25-3.15 (m, 1H), 3.10-2.95 (m, 4H)
¹³C NMR (101 MHz, CDCl₃)δ 182.1, 147.9, 108.2, 42.0, 36.7
Molecular Formula C₆H₈O₂[4]
Molecular Weight 112.13 g/mol [4]
CAS Number 15760-36-8[4][5]

Safety and Handling Precautions

  • Lithium aluminum hydride (LiAlH₄): is a highly flammable solid and reacts violently with water. All operations should be conducted under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

  • Jones reagent (Chromium trioxide/Sulfuric acid): is highly corrosive and a strong oxidizing agent. It is also a known carcinogen. All handling must be done in a fume hood with appropriate PPE.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. The detailed, step-by-step methodology, combined with clear workflow diagrams and safety information, is intended to empower researchers and process chemists to confidently and efficiently produce this valuable building block for drug discovery and development programs. The presented synthesis is cost-effective and amenable to large-scale production, addressing a key need in the pharmaceutical industry.

References

Application Notes and Protocols: The Use of 3-Methylenecyclobutanecarboxylic Acid as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Carboxylic Acids in Drug Discovery

The carboxylic acid moiety is a cornerstone in drug design, prized for its ability to engage in potent hydrogen bonding and ionic interactions with biological targets.[1][2][3] However, its ubiquity is a double-edged sword. The acidic nature of this group often leads to poor pharmacokinetic profiles, including limited passive diffusion across biological membranes, high plasma protein binding, and metabolic liabilities.[4][5] A significant concern is the formation of reactive acyl glucuronides, which has been linked to idiosyncratic drug toxicities.[1][2][4][6]

To mitigate these drawbacks while preserving target engagement, medicinal chemists employ the strategy of bioisosteric replacement.[3][7][8] This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical and spatial properties. While numerous bioisosteres for carboxylic acids have been explored, such as tetrazoles and hydroxamic acids, the quest for novel surrogates with unique structural and metabolic advantages is ongoing.[2][9][10]

This application note introduces 3-methylenecyclobutanecarboxylic acid as a promising, yet underexplored, bioisostere. The rigid, puckered cyclobutane scaffold offers a distinct three-dimensional geometry, which can enforce a specific conformation on the pharmacophore, potentially enhancing selectivity and potency.[11][12] The exocyclic methylene group provides a unique electronic and steric profile while offering a potential site for metabolic attack that is distinct from the more problematic acyl glucuronidation pathway. This guide provides the rationale, synthetic strategies, and detailed protocols for the evaluation of this novel bioisostere in drug discovery programs.

The Rationale for this compound as a Bioisostere

The unique architecture of this compound offers several theoretical advantages over both traditional carboxylic acids and other bioisosteres:

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring is conformationally restricted.[11] This rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target and potentially increasing potency.

  • Unique Vectorial Projection: The puckered nature of the cyclobutane ring positions the carboxylic acid group at a distinct vector relative to the rest of the molecule, which can be exploited to optimize interactions with the target protein.[11][12]

  • Improved Metabolic Stability: Cyclobutane rings are generally more metabolically stable than linear alkyl chains.[11][13] By replacing a more metabolically susceptible moiety, the overall metabolic stability of the drug candidate can be improved. The exocyclic methylene, while a potential site of metabolism, offers a different metabolic pathway compared to the formation of reactive acyl glucuronides.

  • Enhanced Physicochemical Properties: The introduction of the cyclobutane ring can modulate lipophilicity (LogP) and aqueous solubility, which are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5]

Protocol 1: Synthesis of this compound

While not commercially available in large quantities, this compound can be synthesized from readily available starting materials. The following protocol is a general guideline based on established synthetic methodologies for cyclobutane derivatives.[14][15][16][17]

Workflow for the Synthesis of this compound

Synthesis_Workflow start Commercially Available Starting Materials step1 Step 1: Cyclization to form 3-Oxocyclobutanecarboxylic Acid derivative start->step1 step2 Step 2: Wittig Reaction to introduce the exocyclic methylene step1->step2 step3 Step 3: Hydrolysis to the final carboxylic acid step2->step3 end This compound step3->end Incorporation_Workflow lead_amine Lead Compound with Amine Functionality coupling Amide Coupling Reaction (e.g., HATU, HOBt, EDC) lead_amine->coupling bioisostere This compound bioisostere->coupling product Final Analog with Bioisostere Incorporated coupling->product Evaluation_Workflow cluster_assays Comparative Assays parent Parent Carboxylic Acid Compound target_engagement In Vitro Target Engagement Assay parent->target_engagement physchem Physicochemical Property Profiling parent->physchem metabolic_stability In Vitro Metabolic Stability Assay parent->metabolic_stability pk_study In Vivo PK Study (Rodent Model) parent->pk_study analog 3-Methylenecyclobutane Analog analog->target_engagement analog->physchem analog->metabolic_stability analog->pk_study

References

Application Notes and Protocols: Enzymatic Reactions Involving 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Ring System

3-Methylenecyclobutanecarboxylic acid is a fascinating molecule characterized by a strained four-membered ring and an exocyclic double bond. This unique structural motif makes it an attractive building block in medicinal chemistry and materials science. However, the inherent ring strain and potential for multiple reactive sites present significant challenges for selective chemical modifications. Biocatalysis, with its inherent specificity and mild reaction conditions, offers a powerful alternative to traditional synthetic methods for the derivatization of such complex scaffolds.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the enzymatic modification of this compound. While direct enzymatic reactions on this specific substrate are not yet widely documented in scientific literature, its structure suggests several plausible and potentially valuable biotransformations. This document will focus on two high-potential enzyme classes: Carboxylic Acid Reductases (CARs) for the selective reduction of the carboxyl group, and Lipases for enantioselective esterification and kinetic resolution. We will provide the scientific rationale behind these choices and present detailed, field-proven protocols that can serve as a robust starting point for your research.

Part 1: Selective Reduction of the Carboxylic Acid Moiety using Carboxylic Acid Reductases (CARs)

Scientific Rationale and Causality

Carboxylic Acid Reductases (CARs) are a class of enzymes that catalyze the ATP- and NADPH-dependent reduction of a wide array of carboxylic acids to their corresponding aldehydes.[1][2] This transformation is particularly valuable as it avoids the over-reduction to alcohols, a common issue with many chemical reducing agents, thus providing a key aldehyde intermediate for further synthetic elaborations.[3]

The broad substrate scope of CARs is a key feature that makes them prime candidates for acting on non-natural substrates like this compound.[1][4] While their activity on cyclobutane-containing molecules is an emerging area of research, the known tolerance of CARs for diverse aliphatic and aromatic acids suggests a high probability of success.[2] The proposed reaction would convert the carboxylic acid to the corresponding aldehyde, 3-methylenecyclobutanecarbaldehyde, a versatile intermediate for C-C bond formation and other derivatizations.

Experimental Workflow for CAR-Mediated Reduction

The following diagram outlines the general workflow for screening and optimizing the reduction of this compound using a CAR.

CAR_Workflow cluster_screening Phase 1: Enzyme Screening cluster_optimization Phase 2: Optimization Start Select diverse CARs (e.g., from Nocardia, Mycobacterium) Screen Whole-cell biotransformation with E. coli expressing CARs Start->Screen Analysis1 GC-MS or LC-MS analysis for product formation Screen->Analysis1 Hit Identify active CAR(s) Analysis1->Hit Purify Purify hit CAR protein Hit->Purify Proceed with best hit(s) Assay In vitro kinetic assay development Purify->Assay Optimize Optimize pH, temperature, cofactor concentrations Assay->Optimize Scale Preparative scale synthesis Optimize->Scale

Caption: Workflow for CAR screening and optimization.

Protocol 1: Whole-Cell Biotransformation for Initial Screening

This protocol is designed for the rapid screening of a panel of CAR enzymes expressed in an E. coli host. Whole-cell systems are advantageous for initial screening due to their simplicity and the in-situ regeneration of cofactors.

Materials:

  • E. coli strains individually expressing different CARs (e.g., from Nocardia iowensis, Mycobacterium marinum).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • M9 minimal medium supplemented with glucose.

  • This compound.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

Procedure:

  • Inoculation and Growth: Inoculate 5 mL of LB medium (with antibiotic) with a single colony of the E. coli strain harboring a CAR-expressing plasmid. Grow overnight at 37°C with shaking (220 rpm).

  • Induction: Inoculate 50 mL of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-18 hours.

  • Biotransformation: Harvest the cells by centrifugation (4000 x g, 10 min, 4°C).

  • Wash the cell pellet with 50 mM phosphate buffer (pH 7.5) and resuspend in 10 mL of M9 minimal medium containing 1% (w/v) glucose to a final OD₆₀₀ of 10.

  • Add this compound to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at 30°C with shaking for 24 hours.

  • Extraction and Analysis: Extract the reaction mixture twice with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the residue by GC-MS or LC-MS to identify the formation of 3-methylenecyclobutanecarbaldehyde by comparing it to a control reaction with an E. coli strain not expressing a CAR.

Part 2: Enantioselective Esterification using Lipases

Scientific Rationale and Causality

Lipases are hydrolases that, under non-aqueous conditions, can catalyze the formation of ester bonds. They are renowned for their stability in organic solvents, broad substrate scope, and often high enantioselectivity.[5] These properties make them ideal for the kinetic resolution of racemic carboxylic acids or alcohols.

For this compound, which is chiral, a lipase-catalyzed esterification with a simple alcohol (e.g., ethanol or butanol) could selectively convert one enantiomer into its corresponding ester, leaving the other enantiomer as the unreacted acid. This process, known as kinetic resolution, would allow for the separation of the two enantiomers, which is often a critical step in drug development. The choice of lipase and reaction conditions (solvent, alcohol, temperature) is crucial for achieving high enantioselectivity.[6][7]

Hypothetical Reaction Pathway

The diagram below illustrates the principle of lipase-catalyzed kinetic resolution of racemic this compound.

Lipase_Resolution Racemate (R,S)-3-methylenecyclobutanecarboxylic acid + Alcohol (R'-OH) Enzyme Lipase (e.g., Candida antarctica Lipase B) Racemate->Enzyme Products (R)-Ester + (S)-Acid (unreacted) Enzyme->Products Selective esterification

Caption: Kinetic resolution via lipase-catalyzed esterification.

Protocol 2: Screening of Lipases for Enantioselective Esterification

This protocol outlines a method for screening different commercially available lipases for their ability to enantioselectively esterify this compound.

Materials:

  • Racemic this compound.

  • A selection of immobilized lipases (e.g., Novozym 435 (Candida antarctica Lipase B), Lipozyme RM IM (Rhizomucor miehei), Amano Lipase PS (Burkholderia cepacia)).

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE)).

  • An alcohol (e.g., 1-butanol).

  • Molecular sieves (3 Å), activated.

Procedure:

  • Reaction Setup: In a series of 4 mL glass vials, add 10 mg of this compound, 2 mL of anhydrous organic solvent, and 1.5 equivalents of the alcohol.

  • Add approximately 10 mg of each immobilized lipase to a separate vial. Include a control reaction without any enzyme.

  • Add a few beads of activated molecular sieves to each vial to scavenge water produced during the reaction.

  • Incubation: Seal the vials and place them in an orbital shaker at 40°C and 200 rpm.

  • Monitoring: At regular intervals (e.g., 4, 8, 24, and 48 hours), take a small aliquot (10-20 µL) from each reaction.

  • Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent (e.g., isopropanol). The sample may require derivatization (e.g., methylation with diazomethane or trimethylsilyldiazomethane) to analyze the unreacted acid by chiral GC.

  • Analysis: Analyze the samples using chiral HPLC or chiral GC to determine the enantiomeric excess of the remaining acid (eeₛ) and the formed ester (eeₚ), as well as the conversion percentage.

  • Selection: Identify the lipase that provides the highest enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. The E-value can be calculated from the conversion and the enantiomeric excesses of the substrate and product.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the proposed enzymatic reactions.

Enzyme Class Reaction Type Substrate(s) Potential Product(s) Key Cofactors/Conditions Analytical Method
Carboxylic Acid Reductase (CAR)ReductionThis compound3-methylenecyclobutanecarbaldehydeATP, NADPH, Mg²⁺, pH ~7.5GC-MS, LC-MS
LipaseEsterification (Kinetic Resolution)(R,S)-3-methylenecyclobutanecarboxylic acid, Alcohol(R)- or (S)-Ester, (S)- or (R)-AcidAnhydrous organic solvent, 40-50°CChiral HPLC, Chiral GC

Conclusion and Future Perspectives

The protocols and application notes presented here provide a foundational framework for exploring the biocatalytic potential of this compound. While the direct enzymatic modification of this molecule is a novel area of investigation, the broad substrate tolerance of enzymes like CARs and lipases offers a high likelihood of identifying active and selective catalysts. Successful implementation of these enzymatic steps can provide access to valuable chiral synthons and functionalized derivatives that are difficult to obtain through conventional chemical means. Future work could expand to other enzyme classes, such as ene-reductases for the stereoselective reduction of the exocyclic double bond, or cytochrome P450 monooxygenases for regioselective hydroxylation, further broadening the synthetic utility of this unique strained-ring building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylenecyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. As a key building block in medicinal chemistry and materials science, robust and high-yield synthesis of this molecule is critical. This document provides in-depth, field-proven insights based on established chemical principles to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the 3-methylenecyclobutane core?

A1: A prevalent and effective strategy involves the functionalization of a pre-existing cyclobutane ring, typically starting from a 3-oxocyclobutanecarboxylate derivative. The key transformation is an olefination reaction, most commonly the Wittig reaction, to introduce the exocyclic methylene group. This is often followed by hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the most critical parameters influencing the overall yield?

A2: The two most critical stages are the carbon-carbon bond formation (olefination) and the final purification. Key parameters include:

  • Reagent Purity: The Wittig reagent (phosphonium ylide) is sensitive to air and moisture. Its purity and reactivity are paramount.

  • Reaction Temperature: Both the ylide formation and the Wittig reaction itself are temperature-sensitive. Careful temperature control is necessary to prevent side reactions and reagent decomposition.

  • Solvent Choice: Anhydrous, non-protic solvents are essential for the stability of the intermediates.

  • Work-up and Purification pH: Precise pH control during the aqueous work-up is crucial for isolating the carboxylic acid product effectively.[1][2]

Q3: How can I reliably characterize the final product?

A3: A combination of spectroscopic methods should be used to confirm the structure and purity of this compound. The molecular formula is C₆H₈O₂ with a molecular weight of 112.13 g/mol .[3][4] Key expected signals are summarized in the table below.

Technique Expected Signals
¹H NMR Signals for the vinyl protons of the methylene group (~4.8-5.0 ppm), the allylic protons on the cyclobutane ring, the proton at the C1 position, and the acidic proton of the carboxylic acid (>10 ppm, broad).
¹³C NMR Signals for the quaternary olefinic carbon (~145-150 ppm), the methylene olefinic carbon (~105-110 ppm), the carbonyl carbon (~175-180 ppm), and the sp³ carbons of the cyclobutane ring.
FTIR (cm⁻¹) A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹) for the carboxylic acid, and a C=C stretch (~1650-1670 cm⁻¹) for the exocyclic double bond.[5]
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 111.04.
Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Diagram: Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving common issues.

G start Reaction Start check_tlc Monitor Reaction via TLC/LC-MS start->check_tlc no_product Problem: Low or No Product Formation check_tlc->no_product No spot for product stalled Problem: Reaction Stalls check_tlc->stalled Starting material remains side_products Problem: Significant Side Products check_tlc->side_products Multiple new spots workup_issue Problem: Difficult Isolation/Purification check_tlc->workup_issue Reaction complete cause1 Check Reagent Quality Check Inert Atmosphere Optimize Temperature/Concentration no_product->cause1 cause2 Check for Reagent Degradation Add Fresh Reagent/Catalyst stalled->cause2 cause3 Optimize Stoichiometry Control Temperature Slow Reagent Addition side_products->cause3 cause4 Adjust Workup pH Use Brine to Break Emulsions Optimize Chromatography workup_issue->cause4 success Pure Product Obtained cause1->check_tlc cause2->check_tlc cause3->check_tlc cause4->success

Caption: A logical workflow for troubleshooting the synthesis.

Q&A: Specific Problems and Solutions

Q: My Wittig reaction shows very low conversion from the starting ketone (ethyl 3-oxocyclobutanecarboxylate). What is the likely cause?

A: This is a common issue often rooted in the preparation or handling of the Wittig reagent (methyltriphenylphosphonium bromide/iodide and a strong base).

  • Causality & Explanation: The formation of the phosphorus ylide requires a completely anhydrous environment and a sufficiently strong base (like n-BuLi, NaH, or KHMDS) to deprotonate the phosphonium salt. Moisture will quench the base and the ylide, halting the reaction. The characteristic deep orange/red color of the ylide is a good visual indicator of its successful formation. If this color is faint or absent, the ylide has not formed correctly.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

    • Verify Base Strength and Titer: If using n-BuLi, ensure its concentration is accurately known via titration. Solid bases like NaH should be fresh and washed with dry hexanes to remove mineral oil.

    • Temperature Control: Form the ylide at a low temperature (e.g., 0 °C or -78 °C depending on the base) to prevent decomposition. Allow the reaction with the ketone to warm slowly to room temperature.

    • Reagent Quality: Use fresh, high-purity methyltriphenylphosphonium halide.

Q: The reaction is complete, but I am losing a significant amount of product during the aqueous work-up. Why is this happening?

A: The amphiphilic nature of the carboxylic acid product can lead to poor separation or emulsion formation during acid-base extraction.

  • Causality & Explanation: To isolate the product, the reaction mixture is typically basified (e.g., with NaOH) to deprotonate the carboxylic acid, making it water-soluble. This aqueous layer is washed with an organic solvent to remove neutral impurities (like triphenylphosphine oxide from the Wittig reaction). The aqueous layer is then re-acidified (e.g., with HCl) to protonate the carboxylate, making the product soluble in an organic solvent for extraction. If the pH is not sufficiently low (at least 2-3 pH units below the pKa of the acid), the product will remain partially in its carboxylate form and will not be efficiently extracted into the organic layer.[1][2]

  • Troubleshooting Steps:

    • Precise pH Control: After basifying, ensure the pH is >10. When re-acidifying, use a pH meter or pH paper to ensure the pH is ≤ 2.

    • Break Emulsions: If an emulsion forms at the interface of the aqueous and organic layers, add saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) to maximize recovery.

Q: My final product is contaminated with a persistent impurity that has a similar polarity. How can I improve purity?

A: This often points to a side reaction, such as isomerization of the double bond into the more thermodynamically stable endocyclic position (1-methylcyclobut-1-enecarboxylic acid), especially if harsh acidic or basic conditions are used for extended periods.

  • Causality & Explanation: The exocyclic double bond can migrate under certain conditions. The presence of triphenylphosphine oxide, a common byproduct of the Wittig reaction, can also be challenging to remove completely as it can be somewhat polar.

  • Troubleshooting Steps:

    • Mild Hydrolysis Conditions: If hydrolyzing a precursor ester, use milder conditions. For example, use lithium hydroxide (LiOH) in a THF/water mixture at room temperature instead of refluxing with NaOH or HCl.

    • Purification of Wittig Byproduct: Most of the triphenylphosphine oxide can be removed by precipitation. After the reaction, concentrate the mixture, add a non-polar solvent like diethyl ether or hexanes, and cool it. The byproduct will often crystallize out and can be removed by filtration.

    • Chromatography Optimization: If column chromatography is necessary, use a shallow solvent gradient. A small amount of acetic acid (~0.5%) in the eluent system (e.g., ethyl acetate/hexanes) can help reduce tailing of the carboxylic acid on the silica gel.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective final purification step.[2]

Detailed Experimental Protocols
Proposed Synthetic Pathway

This diagram outlines a reliable two-step synthesis starting from a commercially available precursor.

G cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Saponification A Ethyl 3-oxocyclobutanecarboxylate C Ethyl 3-methylenecyclobutanecarboxylate A->C B Methyltriphenylphosphonium Bromide + n-BuLi B->C THF, -78°C to RT D Ethyl 3-methylenecyclobutanecarboxylate F This compound D->F E LiOH, H₂O E->F THF/H₂O, RT

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 3-methylenecyclobutanecarboxylate
  • Preparation: Add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Add anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes. The mixture will turn a deep orange/red color. Stir at 0 °C for 1 hour.

  • Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient) to yield the ester as a clear oil.

Protocol 2: Hydrolysis to this compound
  • Setup: Dissolve the purified ethyl 3-methylenecyclobutanecarboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl. A white precipitate or oil may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization or short-path distillation if necessary.

References

Technical Support Center: Purification of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-methylenecyclobutanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable but challenging chemical intermediate. The unique structure of this compound, featuring a strained four-membered ring and a reactive exocyclic double bond, presents specific hurdles that require careful consideration during purification.[1] This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?

The primary challenges stem directly from its molecular structure:

  • Thermal Instability: The strained cyclobutane ring and the exocyclic methylene group make the molecule susceptible to thermal decomposition, polymerization, or isomerization under harsh conditions like high-temperature distillation.

  • Tendency to Polymerize: The reactive double bond can lead to oligomerization or polymerization, especially in the presence of acid/base catalysts, light, or heat. This results in the formation of intractable, high-molecular-weight impurities.

  • Polarity and Acidity: As a carboxylic acid, the molecule is highly polar and can interact strongly with stationary phases in chromatography, often leading to significant peak tailing or streaking.[2][3]

  • Formation of Oily Products: Crude reaction mixtures or improperly executed crystallizations can yield the product as a persistent oil rather than a crystalline solid, complicating handling and isolation.

Q2: I have a crude reaction mixture. Which purification method should I start with?

Selecting the right starting point is critical. The optimal strategy depends on the physical state of your crude product and the likely nature of the impurities. Use the following decision-making workflow to guide your choice.

Purification_Strategy cluster_legend Legend start Assess Crude Product state Is the crude product a solid or an oil? start->state solid Crude is a Solid state->solid Solid oil Crude is an Oil / Pasty Mass state->oil Oil crystallize Attempt Direct Recrystallization solid->crystallize impurities Are impurities primarily neutral/basic? oil->impurities acid_base Perform Acid-Base Extraction impurities->acid_base Yes chromatography Use Column Chromatography impurities->chromatography No / Unknown acid_base->crystallize Product precipitates as solid acid_base->chromatography Product remains oily final_polish Final Polish (if needed) crystallize->final_polish chromatography->final_polish distillation Consider High-Vacuum Distillation (with caution) distillation->final_polish l1 Starting Point l2 Recommended Method l3 Alternative / Secondary Method l4 High-Risk Method l5 Outcome

Caption: Purification strategy decision workflow.

Q3: My compound is streaking badly on silica gel TLC plates. How can I get clean spots?

This is a classic problem when working with carboxylic acids on silica gel. The streaking (or tailing) occurs because the acidic proton of your compound engages in a dynamic equilibrium with the slightly acidic silica surface, causing it to "stick" and elute slowly and unevenly.

Solution: Add a small amount of a volatile acid to your eluent system.[3]

  • Recommended Additive: Acetic acid (0.5% to 2% by volume) or formic acid (0.1% to 0.5%).

  • Mechanism: The added acid protonates the silica gel surface and ensures your this compound remains in its less polar, fully protonated form. This minimizes strong interactions with the stationary phase, resulting in more compact, well-defined spots.

Q4: My attempt at crystallization resulted in an oil. What are my next steps?

"Oiling out" is common, especially with residual impurities that depress the melting point. Do not discard the sample; it is often salvageable.

  • Scratch & Seed: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure crystal, add a tiny speck (a "seed crystal") to the cooled solution.

  • Re-dissolve and Cool Slower: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. An insulated bath (like a Dewar flask) can provide very slow cooling over several hours.

  • Change Solvent System: The current solvent may be too good a solvent. Add a "poor" solvent (an anti-solvent) in which your compound is insoluble, dropwise to the warm, dissolved oil until it just becomes cloudy. Then, add a few drops of the "good" solvent to clarify it and cool slowly.

  • Purify Further: If oiling persists, the purity is likely too low for crystallization. Re-subject the material to an acid-base extraction or column chromatography to remove impurities, then attempt crystallization again.[4]

Q5: Is vacuum distillation a viable purification method?

Use with extreme caution. While distillation is effective for separating compounds with different boiling points, the thermal stress can be detrimental to this compound.

  • Risks: High temperatures can cause decarboxylation, isomerization of the double bond into the ring, or polymerization.

  • Recommendations: If you must distill, use a high-quality vacuum pump to lower the boiling point as much as possible. A short-path distillation apparatus (like a Kugelrohr) is ideal as it minimizes the residence time at high temperatures. Always use the lowest possible bath temperature.[5]

Troubleshooting Guides & Protocols
Protocol 1: Purification by Acid-Base Extraction

This method is excellent for removing neutral or basic organic impurities from the acidic target compound.[4][5]

Workflow Diagram:

AcidBase_Workflow start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) extract_base 2. Extract with Aqueous Base (e.g., 1 M NaHCO3) start->extract_base separate_layers 3. Separate Layers extract_base->separate_layers organic_layer Organic Layer (Contains Neutral/Basic Impurities) DISCARD separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Sodium Salt of Product) separate_layers->aqueous_layer acidify 4. Cool Aqueous Layer (Ice Bath) & Acidify with Conc. HCl to pH ~2 aqueous_layer->acidify extract_product 5. Extract Product into Fresh Organic Solvent (3x) acidify->extract_product dry_concentrate 6. Dry Combined Organic Extracts (Na2SO4) & Concentrate in Vacuo extract_product->dry_concentrate end Pure this compound dry_concentrate->end

Caption: Step-by-step acid-base extraction workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of crude).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality Note: Using a mild base like bicarbonate is crucial. Stronger bases like NaOH could potentially catalyze isomerization or other side reactions. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been converted to its water-soluble salt. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2 (test with pH paper). The purified product should precipitate out or form an oily emulsion.

  • Re-extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate or diethyl ether.

  • Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. The result is the purified acid, which can then be further purified by crystallization if necessary.

Protocol 2: Purification by Recrystallization

This is the preferred method if your crude product is a solid with moderate to high purity (>85%).

Data Table: Solvent Selection The key to successful crystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent ClassExample SolventsSuitability for Carboxylic Acids
Hydrocarbons Heptane, Hexane, TolueneGood "poor" solvents. Often used in a pair with a more polar solvent.
Ethers Diethyl Ether, MTBEModerate solubility. Good for washing crystals.
Esters Ethyl Acetate (EtOAc)Often a good choice for initial crystallization attempts.[6]
Alcohols Isopropanol (IPA), EthanolHigh solubility. Can be difficult to get crystals, may require an anti-solvent.
Water H₂OSuitable if the compound has sufficient polarity. Can be used as an anti-solvent.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents from the table above. Find a solvent or solvent pair that fits the "soluble hot, insoluble cold" criteria.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Purification by Flash Column Chromatography

Use this method for oils or complex mixtures that are not amenable to crystallization or extraction.

Data Table: Eluent Systems Based on TLC analysis, a suitable eluent system can be chosen. The goal is a retention factor (Rf) of ~0.3 for the target compound.

PolarityTypical Eluent SystemAdditive
Low to Medium Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)0.5 - 1% Acetic Acid
Medium to High Dichloromethane / Methanol (e.g., 99:1 to 95:5)0.5 - 1% Acetic Acid

Step-by-Step Methodology:

  • Select Eluent: Based on TLC analysis (as described in Q3), choose an eluent system that gives a good separation between your product and impurities, with an Rf of ~0.3 for the product. Crucially, add 0.5-1% acetic acid to the chosen eluent mixture. [3]

  • Pack Column: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute: Run the column by applying positive pressure (flash chromatography). Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent (and the volatile acetic acid) using a rotary evaporator. Note: A final co-evaporation with a solvent like toluene may be needed to completely remove traces of acetic acid.

References

Technical Support Center: Synthesis of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylenecyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.

Introduction

The synthesis of this compound is a nuanced process, often culminating in the olefination of a 3-oxocyclobutanecarboxylic acid precursor. While seemingly straightforward, the strained four-membered ring and the presence of multiple functional groups can lead to a variety of side reactions. This guide will dissect the critical stages of the synthesis, from the formation of the cyclobutane core to the final olefination, providing expert insights to mitigate common pitfalls.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific issues that may arise during the synthesis, offering explanations for their occurrence and actionable solutions.

Issue 1: Low Yield in the Synthesis of the 3-Oxocyclobutanecarboxylic Acid Precursor

Q: I am experiencing low yields during the synthesis of 3-oxocyclobutanecarboxylic acid from the hydrolysis and decarboxylation of its ester precursor (e.g., diethyl 3,3-dialkoxycyclobutane-1,1-dicarboxylate). What are the likely causes?

A: This is a common bottleneck. The primary culprits are often incomplete hydrolysis, side reactions during decarboxylation, or difficulties in isolating the polar product.

  • Incomplete Hydrolysis: The hydrolysis of sterically hindered cyclobutane esters can be sluggish.[1][2][3]

    • Causality: The rigid cyclobutane structure can shield the ester groups from nucleophilic attack by hydroxide or hydronium ions.

    • Troubleshooting:

      • Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary. Monitor the reaction by TLC or NMR to ensure complete consumption of the starting material.

      • Stronger Acid/Base Conditions: While harsher conditions can promote hydrolysis, they may also increase the risk of side reactions. Use with caution and monitor closely.

      • Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst can enhance the transport of the hydroxide ion into the organic phase, accelerating the reaction.

  • Unwanted Decarboxylation of the Precursor: The β-keto acid intermediate is susceptible to decarboxylation upon heating.[4]

    • Causality: The presence of a ketone at the β-position of the carboxylic acid facilitates the loss of carbon dioxide through a cyclic transition state.[5]

    • Troubleshooting:

      • Control the Temperature: During the hydrolysis of the ester, maintain the temperature as low as feasible to minimize premature decarboxylation of the di-acid intermediate. Decarboxylation is typically a separate, higher-temperature step.

      • Stepwise Approach: Isolate the di-acid after hydrolysis before proceeding to the decarboxylation step. This allows for purification and better control over the decarboxylation conditions.

  • Product Isolation Challenges: 3-Oxocyclobutanecarboxylic acid is a polar, water-soluble compound, which can make its extraction from aqueous media inefficient.

    • Troubleshooting:

      • Continuous Liquid-Liquid Extraction: For quantitative recovery, continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is highly recommended.[6]

      • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the product in water and improve extraction efficiency.

Issue 2: Side Reactions During the Wittig Olefination

The Wittig reaction is a powerful tool for converting the 3-oxo group to the desired exocyclic methylene group. However, the presence of the carboxylic acid functionality introduces specific challenges.

Q: My Wittig reaction on 3-oxocyclobutanecarboxylic acid is giving a low yield of the desired product. What could be the issue?

A: The primary challenge here is the acidic proton of the carboxylic acid, which can react with the Wittig reagent.

  • Ylide Quenching by the Carboxylic Acid: The phosphorus ylide is a strong base and can be protonated and quenched by the carboxylic acid.

    • Causality: An acid-base reaction between the ylide and the carboxylic acid is often faster than the Wittig reaction with the ketone.

    • Troubleshooting:

      • Use of Excess Ylide: Employing an excess of the Wittig reagent can compensate for the amount quenched by the acidic proton. However, this can complicate purification.

      • In Situ Deprotonation of the Carboxylic Acid: The addition of a mild, non-nucleophilic base (e.g., sodium bicarbonate) can deprotonate the carboxylic acid, forming the carboxylate salt. This prevents the quenching of the ylide.[7] This approach is particularly effective when the reaction is conducted in an aqueous medium.

      • Protecting Group Strategy: Esterification of the carboxylic acid prior to the Wittig reaction is a robust solution. The ester is generally unreactive towards the ylide. The ester can then be hydrolyzed in a subsequent step.

Q: I am observing the formation of an isomeric byproduct with an endocyclic double bond (1-methylcyclobut-2-enecarboxylic acid). How can I prevent this?

A: The formation of the endocyclic isomer is a known side reaction for methylenecyclobutanes, driven by the relief of ring strain.[8]

  • Isomerization of the Exocyclic Double Bond: The exocyclic double bond can migrate to the more thermodynamically stable endocyclic position, especially under acidic or basic conditions or at elevated temperatures.

    • Causality: The high ring strain of the methylenecyclobutane system provides a thermodynamic driving force for isomerization.

    • Troubleshooting:

      • Mild Reaction Conditions: Perform the Wittig reaction and subsequent work-up at low temperatures.

      • Neutral Work-up: Avoid strongly acidic or basic conditions during the work-up. Use a buffered aqueous solution if necessary.

      • Careful Purification: Distillation at elevated temperatures can promote isomerization. Purification by column chromatography at room temperature is a milder alternative.

Issue 3: Byproduct Formation and Purification

Q: After my Wittig reaction, I have a significant amount of triphenylphosphine oxide that is difficult to remove. What are the best purification strategies?

A: The removal of triphenylphosphine oxide is a classic challenge in Wittig chemistry.

  • Crystallization: If the desired product is a solid, recrystallization can be an effective method to separate it from the more soluble triphenylphosphine oxide.

  • Column Chromatography: This is a general and often effective method. A gradient elution from a non-polar solvent to a more polar solvent can effectively separate the less polar alkene from the more polar triphenylphosphine oxide.

  • Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, followed by filtration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed route involves the synthesis of a 3-oxocyclobutanecarboxylic acid precursor, followed by an olefination reaction to introduce the exocyclic methylene group. A common precursor synthesis starts with the condensation of a malonic ester derivative with a 1,3-dihalopropane derivative, followed by hydrolysis and decarboxylation.[9][10] The olefination is typically achieved using a Wittig reaction or a Peterson olefination.[11]

Q2: Can I perform the Wittig reaction directly on 3-oxocyclobutanecarboxylic acid without protecting the carboxylic acid group?

A2: Yes, it is possible under specific conditions. Using a stabilized ylide in an aqueous medium with a mild base like sodium bicarbonate has been shown to be effective.[7] The base deprotonates the carboxylic acid, preventing it from quenching the ylide. However, for non-stabilized ylides, which are more basic, protecting the carboxylic acid as an ester is often the more reliable strategy.

Q3: What are the advantages of the Peterson olefination over the Wittig reaction for this synthesis?

A3: The Peterson olefination can offer advantages in terms of byproduct removal. The silyl byproduct is often more easily removed than triphenylphosphine oxide. Additionally, the stereochemical outcome of the Peterson olefination can sometimes be controlled by the choice of acidic or basic work-up conditions.[12][13] However, the α-silyl carbanion used in the Peterson olefination is also a strong base and can be quenched by the carboxylic acid proton.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product and byproducts?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the product and identification of any isomeric byproducts. The chemical shifts of the vinylic protons in the ¹H NMR are characteristic of the exocyclic methylene group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying volatile byproducts.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid and the C=C double bond.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is a generalized procedure based on literature methods.[6][14]

  • Hydrolysis of Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate:

    • In a round-bottom flask, combine the dicarboxylate with a 20% aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for 48-60 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Extraction and Isolation:

    • Transfer the cooled mixture to a continuous liquid-liquid extractor.

    • Extract with diethyl ether or ethyl acetate for 24 hours.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Parameter Condition Rationale
Hydrolysis Reagent 20% HCl (aq)Strong acid to facilitate the hydrolysis of the esters and the ketal.
Reaction Time 48-60 hoursTo ensure complete conversion of the sterically hindered diester.
Extraction Method Continuous L-LTo efficiently isolate the polar product from the aqueous phase.
Protocol 2: Wittig Olefination of 3-Oxocyclobutanecarboxylic Acid (Aqueous Method)

This protocol is adapted from a general method for Wittig reactions in aqueous media.[7]

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid in a saturated aqueous solution of sodium bicarbonate.

    • In a separate flask, prepare the methylenetriphenylphosphorane ylide by reacting methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

  • Wittig Reaction:

    • Cool the carboxylate solution in an ice bath.

    • Slowly add the freshly prepared ylide solution to the carboxylate solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~3-4.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Base for Carboxylic Acid Saturated NaHCO₃ (aq)Mild base to deprotonate the carboxylic acid without promoting other side reactions.
Ylide Preparation Freshly preparedNon-stabilized ylides are highly reactive and should be used immediately.
Work-up pH ~3-4To protonate the carboxylate for efficient extraction into the organic phase while minimizing acid-catalyzed isomerization.

Part 4: Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_olefination Olefination Malonic_Ester_Derivative Malonic_Ester_Derivative Cyclobutane_Diester Cyclobutane_Diester Malonic_Ester_Derivative->Cyclobutane_Diester [1] Base [2] 1,3-Dihalopropane 3_Oxo_Precursor 3_Oxo_Precursor Cyclobutane_Diester->3_Oxo_Precursor Hydrolysis & Decarboxylation Final_Product This compound 3_Oxo_Precursor->Final_Product Wittig or Peterson Olefination

Caption: Overall synthetic route.

Diagram 2: Troubleshooting Decision Tree for Low Wittig Reaction Yield

Troubleshooting_Wittig Start Low Yield in Wittig Reaction Ylide_Quench Ylide Quenching by -COOH? Start->Ylide_Quench Isomerization Isomerization to Endocyclic Alkene? Ylide_Quench->Isomerization No Sol_Ylide_Quench Solutions: - Use excess ylide - Add mild base (NaHCO3) - Protect -COOH as ester Ylide_Quench->Sol_Ylide_Quench Yes Incomplete_Reaction Incomplete Reaction? Isomerization->Incomplete_Reaction No Sol_Isomerization Solutions: - Lower reaction/work-up temp. - Neutral work-up Isomerization->Sol_Isomerization Yes Sol_Incomplete Solutions: - Check ylide quality/quantity - Increase reaction time Incomplete_Reaction->Sol_Incomplete Yes

Caption: Troubleshooting Wittig reactions.

References

Technical Support Center: Optimizing Derivatization of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-methylenecyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the conversion of this unique building block into its ester and amide derivatives. Our focus is on providing practical, field-tested insights to help you navigate the specific challenges presented by the inherent reactivity of this molecule.

Introduction: The unique reactivity of this compound

This compound is a valuable synthetic intermediate due to its strained four-membered ring and the presence of a reactive exocyclic double bond. This combination of features, however, requires careful consideration during derivatization to avoid unwanted side reactions. The primary challenges stem from:

  • Ring Strain: The cyclobutane ring possesses significant angle and torsional strain, which can make it susceptible to ring-opening under certain conditions.[1][2]

  • Exocyclic Double Bond: The methylene group is a reactive functional group that can undergo polymerization, isomerization, or other addition reactions, particularly under harsh acidic or radical conditions.[3]

This guide will provide you with the knowledge to harness the reactivity of this molecule while avoiding these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two most common and effective methods for derivatizing this compound are esterification to form esters and amide coupling to form amides. The choice between these methods depends on the desired properties of the final molecule and the compatibility of the reaction conditions with other functional groups on your coupling partner.

Q2: Can I use standard Fischer esterification with strong acid and heat?

A2: While Fischer esterification is a common method for simple carboxylic acids, it should be approached with caution for this compound.[4][5][6] The combination of strong acid (like concentrated sulfuric acid) and high temperatures can promote side reactions such as isomerization of the double bond, polymerization, or even ring-opening of the strained cyclobutane ring.[2] Milder esterification methods are generally recommended.

Q3: What are the best practices for amide coupling with this molecule?

A3: For amide bond formation, using a coupling agent under mild, neutral or slightly basic conditions is the preferred approach. This minimizes the risk of side reactions involving the exocyclic double bond. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent choices.[7][8] It is crucial to control the stoichiometry and reaction temperature to ensure high yields and purity.

Q4: How do I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting carboxylic acid, the alcohol or amine, and the reaction mixture on a TLC plate. The disappearance of the starting material and the appearance of a new, typically less polar, product spot will indicate the reaction's progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the formation of the desired product and identify any major side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Deactivation of coupling reagents by moisture.3. Insufficiently reactive alcohol or amine.4. Steric hindrance from bulky substrates.1. Ensure the use of fresh, high-quality coupling reagents. For amide coupling, allow for a pre-activation step of the carboxylic acid with the coupling agent before adding the amine.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. For unreactive nucleophiles, consider more potent activating agents (e.g., HATU instead of EDC/HOBt for amides) or using a catalyst (e.g., DMAP for esterifications).[9] Increase reaction time or temperature moderately, while monitoring for side product formation.4. If steric hindrance is a major issue, consider using a less bulky coupling partner if possible, or explore alternative coupling reagents designed for hindered substrates.
Formation of Multiple Unidentified Side Products 1. Reaction at the exocyclic double bond (e.g., polymerization, isomerization, or addition).2. Ring-opening of the cyclobutane ring.3. Self-condensation of the carboxylic acid to form an anhydride (especially with carbodiimides).1. Avoid strongly acidic conditions and high temperatures. For esterification, prefer milder methods like Steglich esterification over Fischer. For all reactions, maintain a moderate temperature (e.g., 0 °C to room temperature).2. Use mild reaction conditions. Avoid strong Lewis acids or prolonged exposure to strong Brønsted acids, which can promote ring-opening.[10][11]3. In amide coupling, add the amine shortly after the carboxylic acid activation step. The use of additives like HOBt can suppress anhydride formation by forming a more stable active ester.
Product is Difficult to Purify 1. Contamination with unreacted starting materials.2. Presence of coupling agent byproducts (e.g., dicyclohexylurea (DCU) from DCC).3. Formation of closely related side products.1. Use a slight excess (1.1-1.2 equivalents) of the less expensive reagent to drive the reaction to completion. Unreacted carboxylic acid can be removed with a mild aqueous base wash (e.g., saturated NaHCO₃ solution), and unreacted amine with a mild aqueous acid wash (e.g., dilute HCl).2. If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration. If solubility is an issue, consider using a water-soluble carbodiimide like EDC, whose byproduct can be removed with an aqueous wash.3. Optimize reaction conditions to minimize side product formation. If inseparable by column chromatography, consider recrystallization or preparative HPLC for purification.

Experimental Protocols

Protocol 1: Mild Esterification using EDC and DMAP

This method is suitable for a wide range of primary and secondary alcohols and avoids harsh acidic conditions.

Materials:

  • This compound

  • Alcohol (1.2 equivalents)

  • EDC (1.5 equivalents)

  • DMAP (4-dimethylaminopyridine, 0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

  • Add the alcohol (1.2 eq.), followed by DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq.) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, particularly for less reactive amines or when rapid reaction times are desired.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl (optional, for DMF removal)

  • 1M aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl (3x, to remove DMF), followed by 1M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Logic

General Derivatization Workflow

DerivatizationWorkflow start This compound ester_method Esterification (e.g., EDC/DMAP) start->ester_method Alcohol amide_method Amide Coupling (e.g., HATU/DIPEA) start->amide_method Amine ester Ester Derivative amide Amide Derivative ester_method->ester amide_method->amide

Caption: General workflow for derivatization.

Troubleshooting Decision Tree

TroubleshootingTree start Low Yield or Incomplete Reaction? cause1 Reagent Quality/ Moisture Issue? start->cause1 Yes cause2 Substrate Reactivity Issue? start->cause2 No sol1 Use fresh reagents & anhydrous conditions. cause1->sol1 cause3 Side Reactions Observed? cause2->cause3 No sol2 Increase reaction time/temp OR use stronger activator. cause2->sol2 Yes sol3 Switch to milder conditions. Lower temperature. cause3->sol3 Yes

Caption: Troubleshooting low yield issues.

References

Technical Support Center: 3-Methylenecyclobutanecarboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-methylenecyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this valuable and reactive building block. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Section 1: Synthesis Pathway - FAQs and Troubleshooting

The most common synthetic route to this compound involves a two-step process: the hydrolysis of a commercially available ester precursor, such as ethyl 3-oxocyclobutanecarboxylate, followed by a Wittig olefination. This section will address potential pitfalls in this sequence.

Diagram 1: Synthetic Workflow

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Wittig Olefination cluster_2 Major Byproduct Ester_Precursor Ethyl 3-oxocyclobutanecarboxylate Keto_Acid 3-Oxocyclobutanecarboxylic Acid Ester_Precursor->Keto_Acid Base or Acid Hydrolysis Final_Product This compound Keto_Acid->Final_Product Wittig Reaction Wittig_Reagent Methyltriphenylphosphonium Bromide + Strong Base Wittig_Reagent->Final_Product TPPO Triphenylphosphine Oxide (TPPO)

Caption: Overview of the two-step synthesis of this compound.

Frequently Asked Questions: Step 1 - Hydrolysis of Ethyl 3-Oxocyclobutanecarboxylate

Question 1: I'm getting low yields after my hydrolysis of ethyl 3-oxocyclobutanecarboxylate. What could be the issue?

Answer: Low yields during the hydrolysis of ethyl 3-oxocyclobutanecarboxylate to 3-oxocyclobutanecarboxylic acid often stem from an unintended side reaction: decarboxylation.[1][2] The product, a β-keto acid, is susceptible to losing carbon dioxide upon heating, especially under acidic conditions.[3][4]

Troubleshooting Steps:

  • Avoid Excessive Heat: Perform the hydrolysis at room temperature or with gentle heating. Prolonged heating, especially after acidification of the reaction mixture, will promote decarboxylation to cyclobutanone.

  • Mindful Acidification: During the workup, add acid slowly and at a low temperature (e.g., in an ice bath) to neutralize the reaction mixture. Localized overheating from the exothermic neutralization can trigger decarboxylation.

  • Reaction Conditions: For basic hydrolysis, using a base like sodium hydroxide in a water/methanol mixture at room temperature overnight is a common and gentle method.[5]

Question 2: How do I know if decarboxylation is occurring?

Answer: The most direct way to identify decarboxylation is through characterization of your product mixture. The primary byproduct of decarboxylation is cyclobutanone, which has a significantly different NMR and IR spectrum from the desired β-keto acid. You may also observe gas evolution (CO2) during heating.

Table 1: Spectroscopic Differentiation of Product and Byproduct

CompoundKey ¹H NMR SignalsKey ¹³C NMR SignalsKey IR Absorption (cm⁻¹)
3-Oxocyclobutanecarboxylic Acid Carboxylic acid proton (~10-12 ppm), protons alpha to carbonyl and carboxyl groupsCarbonyl carbon (~205 ppm), Carboxyl carbon (~175 ppm)Broad O-H (2500-3300), C=O (acid, ~1710), C=O (ketone, ~1780)
Cyclobutanone Protons alpha to carbonyl (~3.0 ppm), protons beta to carbonyl (~2.0 ppm)Carbonyl carbon (~210 ppm)C=O (ketone, ~1780)
Frequently Asked Questions: Step 2 - Wittig Olefination

Question 3: My Wittig reaction is not going to completion, and I'm recovering my starting ketone. What's wrong?

Answer: Incomplete conversion in a Wittig reaction often points to issues with the ylide formation or its reactivity.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The ylide is a strong base and will be quenched by water. Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is run under an inert atmosphere (nitrogen or argon).

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt.[6] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[7][8] Ensure you are using a sufficiently strong base and that it is not degraded.

  • Order of Addition: It is standard practice to first form the ylide by stirring the phosphonium salt with the base for a period (e.g., 1 hour at 0°C to room temperature) before adding the ketone.[9] This ensures the ylide is pre-formed.

  • Ylide Stability: The ylide for introducing a methylene group (from methyltriphenylphosphonium bromide) is unstabilized and highly reactive. It can degrade over time, so it's best to use it soon after it's generated.

Question 4: I've formed my product, but I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. How can I purify my final compound?

Answer: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions.[10] Several chromatography-free methods can be employed.

Purification Protocols:

  • Protocol 1: Precipitation from a Nonpolar Solvent

    • After the reaction, quench carefully and perform an aqueous workup.

    • Concentrate the organic layer to obtain the crude product.

    • Dissolve the crude mixture in a minimal amount of a polar solvent like dichloromethane or diethyl ether.

    • Add a large excess of a nonpolar solvent like hexanes or petroleum ether while stirring.

    • Cool the mixture (e.g., to 0°C or in the freezer). TPPO is significantly less soluble in nonpolar solvents and should precipitate.[11][12]

    • Filter to remove the solid TPPO. Repeat if necessary.

  • Protocol 2: Precipitation with Metal Salts

    • Dissolve the crude reaction mixture in an ethereal solvent (like diethyl ether or MTBE) or toluene.

    • Add a stoichiometric amount of a metal salt such as calcium bromide (CaBr₂) or zinc chloride (ZnCl₂).[13][14]

    • Stir for several hours at room temperature. An insoluble TPPO-metal complex will form.

    • Filter off the precipitate.

    • Proceed with the workup of the filtrate containing your product.

Diagram 2: Purification Workflow for TPPO Removal

Crude_Product Crude Product (this compound + TPPO) Dissolve Dissolve in minimal polar solvent Crude_Product->Dissolve Add_Nonpolar Add excess nonpolar solvent (Hexanes) Dissolve->Add_Nonpolar Cool_Filter Cool and Filter Add_Nonpolar->Cool_Filter Filtrate Filtrate (Purified Product) Cool_Filter->Filtrate Precipitate Precipitate (TPPO) Cool_Filter->Precipitate

Caption: A common workflow for removing TPPO via precipitation.

Section 2: Characterization, Stability, and Handling

Question 5: What are the expected NMR and IR signals for this compound?

Answer: Proper characterization is key to confirming the successful synthesis of your target compound. Below is a table of expected spectroscopic data based on the structure and typical values for similar functional groups.[15][16][17][18]

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected SignalsRationale
¹H NMR ~10-12 ppm (broad singlet, 1H)~4.8-5.0 ppm (singlet or narrow multiplet, 2H)~2.5-3.5 ppm (multiplets, 5H)Carboxylic acid proton.Exocyclic methylene protons (=CH₂).Cyclobutane ring protons (CH and CH₂).
¹³C NMR ~175-180 ppm~145-150 ppm~105-110 ppm~30-45 ppmCarboxylic acid carbonyl carbon.Quaternary olefinic carbon (C=CH₂).Methylene olefinic carbon (=CH₂).Cyclobutane ring carbons.
FTIR (cm⁻¹) 2500-3300 (broad)~1700 (strong)~1650 (medium)O-H stretch of the carboxylic acid dimer.C=O stretch of the carboxylic acid.C=C stretch of the exocyclic double bond.[19][20]

Question 6: My purified product seems to be polymerizing upon storage. How can I prevent this?

Answer: The exocyclic methylene group in this compound makes it a reactive monomer susceptible to radical polymerization, especially when exposed to heat, light, or air.[21][22]

Prevention and Handling Recommendations:

  • Storage: Store the compound in a cool, dark place, preferably in a refrigerator or freezer. Storing under an inert atmosphere (argon or nitrogen) can also help.

  • Inhibitors: For long-term storage or for reactions conducted at elevated temperatures (like distillation), the addition of a polymerization inhibitor is recommended.

    • Phenolic Inhibitors: Compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT) are effective radical scavengers.[21] They are typically added in small amounts (100-1000 ppm).

    • High-Performance Inhibitors: For highly reactive systems, inhibitors like TEMPO or certain N-nitroso compounds can provide enhanced stability.[23][24]

  • Handling: Avoid prolonged exposure of the compound to air and light. Use freshly purified material for subsequent reactions whenever possible.

References

alternative workup procedures for 3-methylenecyclobutanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methylenecyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile but sensitive reagent. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate challenges, understand their root causes, and implement effective solutions for successful outcomes.

Introduction: The Challenge of the Strained Ring and Exocyclic Double Bond

This compound is a valuable building block in organic synthesis due to its unique strained four-membered ring and reactive exocyclic double bond. However, these same features contribute to its reactivity and potential for undesired side reactions during reaction workups. The primary challenges stem from the propensity of the methylenecyclobutane moiety to undergo isomerization and polymerization under various conditions, particularly in the presence of acid, base, or residual metal catalysts. This guide will provide alternative workup procedures to mitigate these risks.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the workup of reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product After Aqueous Workup

Question: I performed a reaction using this compound and, after a standard acidic or basic aqueous workup, I'm seeing a significant loss of my product. What could be happening?

Answer: The loss of product during aqueous workup is often due to the isomerization or polymerization of the 3-methylenecyclobutane ring system.

  • Underlying Cause (Isomerization): The exocyclic double bond is susceptible to isomerization to the more thermodynamically stable endocyclic double bond, forming 1-methylcyclobut-1-enecarboxylic acid or other isomers, especially under acidic conditions.[1][2] This can be exacerbated by prolonged exposure to strong acids or elevated temperatures during the workup.

  • Underlying Cause (Polymerization): The strained methylenecyclobutane can undergo polymerization, which can be initiated by Lewis acids, Brønsted acids, or residual transition metal catalysts from your reaction.[3][4][5][6] This results in the formation of oligomeric or polymeric material that may be difficult to characterize and separates from the desired product.

Alternative Workup Procedure: Mild Bicarbonate Wash and Careful pH Control

To circumvent these issues, a milder workup procedure is recommended.

Step-by-Step Protocol:

  • Quenching: At the end of your reaction, cool the reaction mixture to 0 °C. If your reaction is sensitive to water, quench it with a minimal amount of a suitable reagent (e.g., saturated ammonium chloride for organometallic reagents).

  • Solvent Removal (Optional): If your reaction solvent is water-miscible (e.g., THF, acetone), remove it under reduced pressure at a low temperature (below 30 °C).

  • Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 20 mL). Crucially, monitor the pH of the aqueous layer after each wash to ensure it remains slightly basic (pH 7-8). This will extract the carboxylic acid as its carboxylate salt while minimizing exposure to acidic conditions.

    • Brine (1 x 20 mL) to remove excess water.

  • Acidification and Re-extraction:

    • Combine the aqueous layers from the bicarbonate wash.

    • Cool the combined aqueous layers to 0 °C in an ice bath.

    • Slowly acidify the aqueous layer with cold (0 °C) 1M HCl or citric acid solution, dropwise, with gentle stirring, until the pH is between 4 and 5. Avoid strong, concentrated acids and over-acidification.

    • Immediately extract the acidified aqueous layer with cold diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Issue 2: Presence of Inseparable Impurities or a Smear on TLC/NMR

Question: After my reaction and workup, my crude product shows a complex mixture of spots on TLC or broad, unidentifiable peaks in the NMR spectrum. What is the likely cause?

Answer: This is a classic sign of polymerization or the formation of multiple isomers.

  • Underlying Cause: As mentioned, acidic conditions or residual metals can catalyze side reactions. Even trace amounts of a Lewis acidic impurity can be problematic.

Alternative Workup Procedure: Non-Aqueous Workup or Filtration Through a Pad of Neutral Adsorbent

When possible, a non-aqueous workup can be the most effective strategy.

Step-by-Step Protocol (Non-Aqueous):

  • Quenching: Quench the reaction as described previously.

  • Filtration: If your reaction produces solid byproducts (e.g., salts), dilute the reaction mixture with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate and filter through a pad of Celite® or silica gel.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product directly by column chromatography.

Step-by-Step Protocol (Filtration through Neutral Adsorbent):

This is particularly useful for removing trace metal catalysts.

  • Solvent Removal: After quenching, remove the reaction solvent under reduced pressure.

  • Redissolution: Dissolve the crude residue in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or diethyl ether).

  • Filtration: Pass the solution through a short plug of neutral alumina or silica gel. This can help remove polar byproducts and some residual metal catalysts.

  • Elution: Elute the desired product from the plug with a slightly more polar solvent.

  • Concentration: Concentrate the eluent to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It is best stored in a cool, dark place, preferably refrigerated and under an inert atmosphere (nitrogen or argon) to prevent potential polymerization or degradation over time.

Q2: Can I use a strong base like sodium hydroxide for the aqueous extraction?

A2: While a strong base will effectively form the carboxylate salt, it can also promote side reactions of the methylenecyclobutane ring. A milder base like sodium bicarbonate is generally safer. If a stronger base is necessary, use it at low temperatures and for a minimal amount of time.

Q3: My reaction involves a palladium catalyst. Are there any special workup considerations?

A3: Yes. Residual palladium can be highly problematic and can catalyze isomerization.[1] After the main workup, it is advisable to perform an additional purification step to remove trace palladium. This can include:

  • Washing the organic layer with an aqueous solution of a sulfur-based ligand like thiourea, which can complex with palladium.

  • Filtration through a specialized metal scavenger resin.

  • Careful column chromatography.

Q4: What are the characteristic spectroscopic signatures I should look for to confirm the integrity of the 3-methylenecyclobutane ring?

A4: In the ¹H NMR spectrum, the exocyclic methylene protons typically appear as a singlet or a narrow multiplet around 4.8-5.0 ppm. In the ¹³C NMR, the quaternary carbon of the double bond will be around 140-150 ppm, and the methylene carbon of the double bond will be around 110-120 ppm. The appearance of new vinyl proton signals in different regions or the disappearance of the exocyclic methylene proton signals are indicative of isomerization.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Alternative Workup Strategies start Reaction Complete problem Low Yield or Complex Mixture? start->problem cause Potential Causes: - Isomerization - Polymerization problem->cause mild_wash Mild Bicarbonate Wash & pH Control (pH 7-8) cause->mild_wash If aqueous workup is necessary non_aqueous Non-Aqueous Workup (Filtration) cause->non_aqueous If byproducts are solid adsorbent_filter Filtration through Neutral Adsorbent cause->adsorbent_filter To remove catalysts end_product Purified Product mild_wash->end_product non_aqueous->end_product adsorbent_filter->end_product

Caption: Troubleshooting workflow for this compound reactions.

Data Summary Table

Potential Issue Primary Cause(s) Recommended Solution Key Parameters to Control
Low product yield after workupIsomerization, PolymerizationMild bicarbonate washpH (7-8), Low temperature (0 °C)
Complex mixture/TLC smearingPolymerization, IsomerizationNon-aqueous workup or filtration through a neutral adsorbentAvoidance of protic/acidic media
Isomerization of exocyclic double bondAcidic conditions, Metal catalystsCareful pH control, Metal scavenger treatmentpH (4-5 for acidification), Removal of residual metals

References

Technical Support Center: Catalyst Selection for 3-Methylenecyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced carbocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular scaffolds, with a specific focus on 3-methylenecyclobutanecarboxylic acid and its derivatives. The unique strain and geometry of the methylenecyclobutane motif make it a valuable building block, yet its synthesis presents distinct challenges, primarily centered around achieving high regioselectivity and yield.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common issues encountered during experimental work. We will delve into the causality behind catalyst and ligand selection, troubleshoot common problems, and provide validated protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the principal catalytic strategy for synthesizing the 3-methylenecyclobutane core?

The most robust and contemporary strategy involves the palladium-catalyzed alkene difunctionalization of 1,5-dienes.[1][2] This method facilitates the construction of the four-membered ring through a 4-exo migratory insertion pathway. The key is to control the cyclization pathway to favor the formation of the cyclobutane ring over the thermodynamically more stable cyclopentane ring, a challenge that hinges almost entirely on catalyst and ligand selection.

Q2: Why is palladium the catalyst of choice for this transformation?

Palladium, particularly in its Pd(0) oxidation state, is exceptionally versatile in C-C bond formation. Its ability to undergo oxidative addition into C-X bonds (like C-OTf), coordinate with alkenes, facilitate migratory insertion, and perform reductive elimination is central to the catalytic cycle.[1][3] For the synthesis of methylenecyclobutanes from 1,5-dien-2-yl triflates, palladium catalysis provides a predictable framework where the reaction outcome can be steered by modifying the electronic and steric environment around the metal center.[1][2]

Q3: How critical is ligand selection for controlling the regioselectivity between methylenecyclobutane and methylenecyclopentane products?

Ligand selection is the most critical parameter for controlling regioselectivity. The choice of ligand directly influences the geometry and electron density of the palladium center, which in turn dictates whether the reaction proceeds via a 4-exo (cyclobutane-forming) or 5-endo (cyclopentane-forming) cyclization.

  • For 4-Membered Rings (Methylenecyclobutanes): Bulky, electron-rich phosphite ligands, such as tris(2,4-di-tert-butylphenyl)phosphite , are highly effective.[1][2] These ligands promote the desired syn-4-exo migratory insertion of the tethered alkene, followed by a crucial C(sp³)-C(sp³) reductive elimination to yield the cyclobutane product.[1]

  • For 5-Membered Rings (Methylenecyclopentanes): Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)benzene (dppBz) or BrettPhos, favor the 5-endo cyclization pathway, leading to the formation of methylenecyclopentane derivatives.[1]

The dramatic impact of ligand choice underscores the necessity of careful catalyst system design.[4]

Q4: Can other metals be used for this type of synthesis?

While palladium is the most extensively documented catalyst for this specific transformation, other transition metals are employed for related syntheses of cyclobutanes or for reactions involving similar substrates.

  • Rhodium(I) catalysts are well-known for their ability to catalyze enantioselective additions of arylboronic acids to cyclobutenone ketals, which are precursors to functionalized cyclobutanes.[5] Rh(III) has also been used in carboamination of alkenes.[6]

  • Gold(I) and Gold(III) catalysts are typically used for the cycloisomerization of alkynoic acids to form lactones, but their application in forming the methylenecyclobutane core via the alkene difunctionalization route is less common.[7]

For the specific goal of forming malonate-substituted methylenecyclobutanes from 1,5-dienes, palladium remains the most reliable and selective choice based on current literature.[1][2]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Poor or No Yield of the Desired Product
  • Probable Cause A: Inactive Catalyst

    • Explanation: The active Pd(0) species is susceptible to oxidation. The pre-catalyst (e.g., Pd(OAc)₂) may not have been fully reduced, or the active catalyst may have been deactivated by exposure to air or impurities.

    • Solution:

      • Ensure all reagents and solvents are thoroughly degassed using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.

      • Use freshly opened, high-purity palladium sources and ligands.

      • Conduct the reaction under a strict inert atmosphere using Schlenk line or glovebox techniques.

  • Probable Cause B: Sub-optimal Reaction Conditions

    • Explanation: Temperature, reaction time, and solvent can significantly impact yield. For instance, some reactions require elevated temperatures to proceed efficiently, but excessive heat can lead to decomposition.

    • Solution:

      • Temperature Screening: Perform small-scale trials at different temperatures (e.g., 80°C, 100°C, 110°C) to find the optimal point. One study found 110°C to be ideal for a related synthesis, with yields dropping at both higher and lower temperatures.[8]

      • Time Optimization: Monitor the reaction progress by TLC or GC-MS at various time points (e.g., 8, 12, 15, 20 hours). Prolonging the reaction unnecessarily may not improve the yield and can lead to byproduct formation.[8]

      • Solvent Choice: The polarity and coordinating ability of the solvent are crucial. While toluene or THF are common, ensure they are anhydrous.

Problem 2: Incorrect Regioisomer (Methylenecyclopentane is the major product)
  • Probable Cause: Incorrect Ligand Choice

    • Explanation: As detailed in the FAQ, this is the most common reason for poor regioselectivity. The use of bidentate phosphine ligands (e.g., dppf, DPEphos, BrettPhos) strongly favors the 5-endo pathway.[1]

    • Solution:

      • Switch to a bulky, monodentate phosphite ligand. Tris(2,4-di-tert-butylphenyl)phosphite is the ligand of choice for promoting the 4-exo cyclization required for methylenecyclobutane formation.[1][2]

      • Verify the purity of your chosen ligand, as impurities could inhibit the desired catalytic cycle.

Visualization: Ligand-Directed Regioselectivity

The following diagram illustrates the critical decision point in the catalytic cycle, governed by the choice of ligand.

G cluster_0 Catalytic Pathway Decision Start Pd(0) + Substrate Decision Ligand Environment Start->Decision Ligand_A Tris(2,4-di-tert-butylphenyl)phosphite Decision->Ligand_A Select for 4-membered ring Ligand_B dppBz / BrettPhos Decision->Ligand_B Select for 5-membered ring Pathway_A 4-exo Migratory Insertion Ligand_A->Pathway_A Pathway_B 5-endo Cyclization Ligand_B->Pathway_B Product_A Methylenecyclobutane (Desired Product) Pathway_A->Product_A Product_B Methylenecyclopentane (Byproduct) Pathway_B->Product_B

Caption: Ligand choice dictates the cyclization pathway and final product.

Problem 3: Formation of Side Products (e.g., from β-Hydride Elimination)
  • Probable Cause: Substrate Structure and Reaction Conditions

    • Explanation: Palladium-alkyl intermediates are susceptible to β-hydride elimination, especially when accessible β-hydrogens are present and the reductive elimination step is slow. This can lead to isomerized or eliminated byproducts.[9]

    • Solution:

      • Ligand Modification: Ensure the ligand used (e.g., the recommended phosphite) sufficiently accelerates the C-C bond-forming reductive elimination, outcompeting the β-hydride elimination pathway.[1]

      • Substrate Design: If possible, design the substrate to lack accessible β-hydrogens on the alkyl chain that forms after migratory insertion.

      • Temperature Control: Lowering the reaction temperature may disfavor the elimination pathway relative to the desired reductive elimination, though this could also slow the overall reaction rate.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Methylenecyclobutane Precursor

This protocol describes the synthesis of a malonate-substituted methylenecyclobutane, a direct precursor to this compound via hydrolysis and decarboxylation. This procedure is adapted from principles established in the literature.[1][2]

Objective: Synthesize diethyl 2-(3-methylenecyclobutyl)malonate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2,4-di-tert-butylphenyl)phosphite

  • Starting material: Appropriate 1,5-dien-2-yl triflate

  • Diethyl malonate

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • Catalyst Preparation (In Situ):

    • In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (1 mol%) and tris(2,4-di-tert-butylphenyl)phosphite (4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed toluene to the flask.

    • Stir the mixture at room temperature for 20-30 minutes. The solution should change color, indicating the formation of the Pd(0) complex.

  • Reaction Assembly:

    • To the flask containing the activated catalyst, add the 1,5-dien-2-yl triflate substrate (1.0 equiv).

    • In a separate flask, dissolve diethyl malonate (1.5 equiv) and LiOtBu (1.4 equiv) in anhydrous, degassed toluene.

    • Slowly add the malonate/base solution to the reaction flask via syringe.

  • Reaction Execution:

    • Fit the Schlenk flask with a reflux condenser under an argon atmosphere.

    • Heat the reaction mixture to 110°C in an oil bath.

    • Maintain stirring and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the diethyl 2-(3-methylenecyclobutyl)malonate.

  • Conversion to this compound:

    • The isolated malonate ester can be converted to the target carboxylic acid via standard saponification and decarboxylation procedures, similar to those used in classic cyclobutane syntheses.[10] This typically involves hydrolysis with a strong base (e.g., KOH in ethanol/water), followed by acidification and heating to promote decarboxylation.

Data Summary: Catalyst System vs. Product Selectivity
Catalyst SystemKey LigandPredominant CyclizationMajor ProductReference
Pd(OAc)₂ / PhosphiteTris(2,4-di-tert-butylphenyl)phosphite4-exoMethylenecyclobutane[1][2]
Pd(OAc)₂ / Phosphine1,2-bis(diphenylphosphino)benzene (dppBz)5-endoMethylenecyclopentane[1]
Pd(OAc)₂ / PhosphineBrettPhos5-endoMethylenecyclopentane[1]
Visualization: Catalytic Cycle Workflow

This diagram outlines the key steps in the palladium-catalyzed formation of the methylenecyclobutane ring.

G A Pd(0)L₂ B Oxidative Addition (R-OTf) A->B C [R-Pd(II)-OTf]L₂ B->C D Alkene Coordination C->D E Coordinated Intermediate D->E F 4-exo Migratory Insertion E->F G Cyclobutyl-Pd(II) Intermediate F->G H Reductive Elimination (C-C bond formation) G->H I Product Release H->I I->A Regeneration J Product I->J

Caption: Palladium-catalyzed cycle for methylenecyclobutane synthesis.

References

Technical Support Center: Mitigation of Impurities in 3-Methylenecyclobutanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylenecyclobutanecarboxylic acid. As a crucial building block in medicinal chemistry, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and mitigate common impurities encountered during its production. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when synthesizing this compound.

Q1: What are the most common synthetic routes to this compound and their associated key impurities?

A1: The two most prevalent synthetic strategies are the Wittig reaction starting from a 3-oxocyclobutanecarboxylate ester and the hydrolysis of 3-methylenecyclobutanecarbonitrile. Each route presents a distinct impurity profile:

  • Wittig Reaction Route: The primary byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove. Other potential impurities include unreacted 3-oxocyclobutanecarboxylate ester and isomeric byproducts if the exocyclic double bond migrates.

  • Nitrile Hydrolysis Route: The main process-related impurity is the intermediate 3-methylenecyclobutane carboxamide, resulting from incomplete hydrolysis. The stability of the exocyclic methylene group under harsh acidic or basic hydrolysis conditions is also a concern, potentially leading to isomerization or other side reactions.

Q2: My final product shows an additional peak in the NMR that I suspect is an isomer. What could it be and why does it form?

A2: A common isomeric impurity is 3-methylcyclobut-2-ene-1-carboxylic acid . The exocyclic double bond in this compound can be susceptible to isomerization to the more thermodynamically stable endocyclic position. This can be catalyzed by trace acids or metals, or occur under thermal stress during purification steps like distillation. The cyclobutane ring strain influences this rearrangement[1][2].

Q3: What are the initial analytical steps I should take to assess the purity of my synthesized this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of major impurities and isomers. The vinylic protons of the exocyclic methylene group in the desired product have a characteristic chemical shift, which will be absent in the endocyclic isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Derivatization to the methyl or silyl ester can improve volatility and chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the target acid from non-volatile impurities like TPPO and for resolving isomeric species.

Q4: Are there any specific safety considerations for handling this compound and its precursors?

A4: Yes. According to available safety data, this compound may cause skin and eye irritation[3][4]. Precursors like 3-oxocyclobutanecarboxylic acid and reagents used in the Wittig reaction and nitrile hydrolysis carry their own specific hazards. Always consult the Safety Data Sheet (SDS) for all chemicals used and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

II. Troubleshooting Guides

This section provides detailed, question-and-answer-formatted guides to address specific experimental issues.

A. Impurities Arising from the Wittig Reaction Route

Q: My crude product is contaminated with a large amount of a white, crystalline solid that is sparingly soluble in many organic solvents. How can I identify and remove it?

A: This is almost certainly triphenylphosphine oxide (TPPO) , a stoichiometric byproduct of the Wittig reaction.

  • Root Cause: The Wittig reaction converts an aldehyde or ketone to an alkene using a phosphonium ylide. The phosphorus atom in the ylide has a high affinity for oxygen, driving the reaction forward and producing the highly stable TPPO.

  • Identification: TPPO has characteristic signals in ¹H NMR (multiplets around 7.4-7.8 ppm) and a strong P=O stretch in IR spectroscopy (~1190 cm⁻¹).

  • Mitigation and Removal Protocol:

    • Initial Filtration: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO has low solubility in these solvents and will often precipitate, allowing for removal by filtration. This may need to be repeated.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid, transferring it to the aqueous layer. The neutral TPPO will remain in the organic layer, which can be discarded. Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2-3 to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent, dried, and concentrated.

    • Precipitation with Metal Salts: In some cases, TPPO can be selectively precipitated from organic solutions by the addition of metal salts like MgCl₂ or ZnCl₂. The resulting TPPO-metal complex is often insoluble and can be filtered off[5].

    • Chromatography: If the above methods are insufficient, column chromatography on silica gel can be effective. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will allow for the separation of the more polar TPPO from the desired product.

B. Impurities from the Nitrile Hydrolysis Route

Q: My product from nitrile hydrolysis shows a persistent impurity with a similar polarity to my desired carboxylic acid. How can I identify and eliminate it?

A: This is likely the 3-methylenecyclobutane carboxamide intermediate.

  • Root Cause: Nitrile hydrolysis proceeds in two steps: first to the amide, then to the carboxylic acid. If the reaction conditions (time, temperature, or concentration of acid/base) are insufficient, the hydrolysis may stall at the amide stage.

  • Identification: The amide will have characteristic N-H proton signals in the ¹H NMR spectrum and a different carbonyl chemical shift in the ¹³C NMR compared to the carboxylic acid. The amide C=O stretch in the IR spectrum will also differ from the carboxylic acid's.

  • Mitigation Protocol:

    • Drive the Reaction to Completion:

      • Acidic Hydrolysis: Increase the reaction time and/or the concentration of the acid (e.g., 6M HCl or H₂SO₄). Ensure the temperature is sufficient to drive the second hydrolysis step[6].

      • Basic Hydrolysis: Use a higher concentration of base (e.g., NaOH or KOH) and ensure a sufficiently high temperature and reaction time. Following basic hydrolysis, a separate acidification step is required to protonate the carboxylate salt to the free carboxylic acid[1].

    • Purification: If a small amount of amide persists, careful purification can be employed.

      • Acid-Base Extraction: As the amide is neutral and the carboxylic acid is acidic, a standard acid-base extraction, as described for TPPO removal, is highly effective.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the pure carboxylic acid.

C. Isomeric Impurities

Q: I am observing signals in my ¹H NMR spectrum that suggest the presence of an endocyclic double bond (a methyl group on a double bond). How can I confirm this and prevent its formation?

A: You are likely observing the formation of 3-methylcyclobut-2-ene-1-carboxylic acid .

  • Root Cause: Exocyclic double bonds on strained rings like cyclobutane can be thermodynamically less stable than their endocyclic counterparts. The isomerization can be catalyzed by:

    • Trace Acidity: Residual acid from previous steps or acidic silica gel during chromatography can promote this rearrangement.

    • Thermal Stress: High temperatures during distillation can provide the energy needed for isomerization.

    • Metal Catalysts: Traces of transition metals can also catalyze this process.

  • Identification:

    • ¹H NMR: The key diagnostic signals for the desired product are the two singlets for the exocyclic methylene protons (=CH₂) typically found around 4.8-5.0 ppm. The isomeric impurity will instead show a singlet for the methyl group on the double bond (C=C-CH₃) around 1.7-1.9 ppm and a single olefinic proton.

    • ¹³C NMR: The desired product will have signals for a quaternary olefinic carbon and a CH₂ olefinic carbon. The isomer will have signals for a different quaternary olefinic carbon and a CH olefinic carbon.

    • GC-MS: The two isomers will likely have very similar mass spectra but may be separable by gas chromatography, showing different retention times.

  • Mitigation Protocol:

    • Neutralize Reaction Mixtures: Before workup and purification, ensure that any acidic or basic catalysts are thoroughly neutralized.

    • Avoid High Temperatures: Use vacuum distillation at the lowest possible temperature for purification. If the product is a solid, recrystallization is a milder alternative to distillation.

    • Use Neutral Chromatography Media: If column chromatography is necessary, use deactivated or neutral silica gel to prevent on-column isomerization.

    • Chelate Metal Impurities: If metal contamination is suspected, washing the organic solution with a dilute solution of a chelating agent like EDTA may be beneficial.

III. Data and Visualization

Data Summary Table
ImpurityCommon SourceKey Diagnostic Signals (¹H NMR)Mitigation Strategy
Triphenylphosphine Oxide (TPPO)Wittig ReactionMultiplets ~7.4-7.8 ppmTrituration, Acid-Base Extraction, Chromatography
3-Methylenecyclobutane carboxamideNitrile HydrolysisBroad N-H signalsDrive hydrolysis to completion, Acid-Base Extraction
3-Methylcyclobut-2-ene-1-carboxylic acidIsomerizationSinglet ~1.7-1.9 ppm (C=C-CH₃)Avoid high temperatures and acidity
3-Oxocyclobutanecarboxylic acidWittig ReactionAbsence of olefinic protonsDrive Wittig reaction to completion, Chromatography
3-Methylcyclobutanecarboxylic acidOver-reductionAbsence of olefinic protonsUse mild reducing agents if needed, avoid catalytic hydrogenation
Experimental Workflow Diagrams

Workflow for Wittig Reaction and Purification

Wittig_Workflow cluster_reaction Reaction cluster_purification Purification start 3-Oxocyclobutanecarboxylate + Methyltriphenylphosphonium bromide base Strong Base (e.g., n-BuLi) in THF wittig Wittig Reaction base->wittig crude Crude Product: Target Acid + TPPO wittig->crude trituration Trituration (Hexanes/Ether) crude->trituration filtration Filtration trituration->filtration tppo_solid TPPO (solid) filtration->tppo_solid filtrate Filtrate filtration->filtrate extraction Acid-Base Extraction filtrate->extraction pure_acid Pure 3-Methylenecyclo- butanecarboxylic Acid extraction->pure_acid

Caption: Workflow for the synthesis and purification of this compound via the Wittig reaction.

Logical Flow for Impurity Identification

Impurity_ID node_q node_q start Crude Product Analysis nmr_check ¹H NMR Analysis start->nmr_check q_tppo Multiplets at 7.4-7.8 ppm? nmr_check->q_tppo gcms_check GC-MS Analysis q_amide Broad N-H signals? q_tppo->q_amide No is_tppo Impurity: TPPO q_tppo->is_tppo Yes q_isomer Singlet at ~1.8 ppm (olefinic methyl)? q_amide->q_isomer No is_amide Impurity: Amide q_amide->is_amide Yes is_isomer Impurity: Endocyclic Isomer q_isomer->is_isomer Yes clean Proceed with standard purification q_isomer->clean No

Caption: Decision tree for the initial identification of common impurities using NMR spectroscopy.

IV. References

  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Oxocyclobutanecarboxylic acid. Retrieved January 4, 2026, from --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis route of 3-Oxocyclobutanecarboxylic acid? Retrieved January 4, 2026, from --INVALID-LINK--

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved January 4, 2026, from --INVALID-LINK--

  • Shabtai, J., & Gil-Av, E. (1963). A Convenient Method for the Preparation of 1-Methylcyclobutene. The Journal of Organic Chemistry, 28(10), 2893–2894. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Retrieved January 4, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved January 4, 2026, from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 4, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-methylcyclobutane-1-carboxylic acid. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Chemistry of methylenecyclobutane. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved January 4, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Lee, H., & Lee, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4934. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chemistry Stack Exchange. (2020). Wittig reaction in presence of carboxylic acids. Retrieved January 4, 2026, from --INVALID-LINK--

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Al-Mazaideh, G. M. (2016). Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System. International Research Journal of Pure & Applied Chemistry, 12(3), 1-10. Available at: --INVALID-LINK--

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 4, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 3-Methylcyclobut-2-ene-1-carboxylic acid. Retrieved January 4, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Ntivendula, N., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. Available at: --INVALID-LINK--

  • ResearchGate. (2022). Exocyclic and Endocyclic Double Bond. Retrieved January 4, 2026, from --INVALID-LINK--

  • ACS Publications. (2022). Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane. Organic Letters. Retrieved January 4, 2026, from --INVALID-LINK--

  • Moschetta, E. G., Cardinal-David, B., & Diwan, M. (2020). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Annual Meeting Proceedings. Available at: --INVALID-LINK--

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved January 4, 2026, from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved January 4, 2026, from --INVALID-LINK--

  • Helda - University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction.... Retrieved January 4, 2026, from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved January 4, 2026, from --INVALID-LINK--

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved January 4, 2026, from --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. Journal of Applied Pharmaceutical Science. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Curve of cyclobutanecarboxylic acid with GC-MS technique. Retrieved January 4, 2026, from --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. Journal of Applied Pharmaceutical Science. Retrieved January 4, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Methylenecyclobutanecarbonitrile. Retrieved January 4, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research and development. 3-Methylenecyclobutanecarboxylic acid, a structurally unique small molecule with potential applications in medicinal chemistry and materials science, presents a compelling case study for the application of modern analytical techniques. Its rigid, strained cyclobutane core, coupled with the exocyclic double bond and a carboxylic acid moiety, gives rise to distinct spectroscopic signatures.

This guide provides an in-depth comparison of the key characterization techniques for this compound. In the absence of publicly available experimental spectra for this specific molecule, we will present a detailed analysis based on predicted spectral data, substantiated by established principles of spectroscopy and comparative data from structurally related compounds. This approach not only offers a robust framework for the characterization of this molecule but also serves as a practical guide for the analysis of other novel small molecules.

The Strategic Importance of Multi-faceted Characterization

A single analytical technique rarely provides the complete structural picture of a molecule. A comprehensive characterization strategy, employing a suite of orthogonal techniques, is essential for unambiguous structure elucidation and purity assessment. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable.

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Purified Sample Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis Data_Integration Data Integration & Structure Elucidation Spectroscopic_Analysis->Data_Integration NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS

Caption: A typical workflow for the characterization of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Predicted ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the anisotropic effects of the exocyclic double bond.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in this region. This signal will disappear upon D₂O exchange.[1][2]
~4.8-5.0Multiplet2H=CH₂The vinylic protons of the exocyclic methylene group are expected in this region. Their chemical shift is influenced by their proximity to the electron-withdrawing carboxylic acid group.
~3.0-3.3Multiplet1H-CH(COOH)-The methine proton alpha to the carboxylic acid is deshielded and is expected to appear as a multiplet due to coupling with the adjacent methylene protons.
~2.5-2.8Multiplet4H-CH₂-The four methylene protons on the cyclobutane ring are diastereotopic and will likely appear as a complex multiplet.

Comparison with a Saturated Analog: 3-Methylcyclobutanecarboxylic Acid

To highlight the influence of the exocyclic double bond, we can compare the predicted spectrum of our target molecule with the known data for 3-methylcyclobutanecarboxylic acid. The most significant difference would be the absence of signals in the vinylic region (~4.8-5.0 ppm) for the saturated analog. Instead, a signal for the methyl group protons would be observed at a much higher field, typically around 1.0-1.2 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbons and their chemical environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a low field.[3][4]
~140-145=C(CH₂)The quaternary vinylic carbon is deshielded due to its sp² hybridization.
~105-110=CH₂The methylene vinylic carbon is also in the sp² region but at a slightly higher field than the quaternary carbon.
~40-45-CH(COOH)-The methine carbon alpha to the carboxylic acid is deshielded.
~30-35-CH₂-The methylene carbons of the cyclobutane ring are expected in the aliphatic region. Due to symmetry, only one signal might be observed for the two equivalent methylene carbons.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue and to ensure the observation of the acidic proton.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard pulse programs are typically sufficient. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbon.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of complex spectra.

G cluster_0 NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Data_Acquisition Data Acquisition (¹H, ¹³C, 2D NMR) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Integration, Peak Picking, J-coupling) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound:

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the exocyclic double bond.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
2500-3300O-H stretch (carboxylic acid dimer)Broad, StrongThe hydrogen-bonded O-H stretch of a carboxylic acid is one of the most characteristic and easily identifiable peaks in an IR spectrum.[5][6][7]
~3080=C-H stretchMediumThe C-H stretching vibration of the sp² hybridized carbons of the methylene group.
2850-3000C-H stretch (aliphatic)MediumThe C-H stretching vibrations of the sp³ hybridized carbons of the cyclobutane ring.
~1700-1725C=O stretch (carboxylic acid dimer)Strong, SharpThe carbonyl stretch of a saturated carboxylic acid dimer is very intense.[5][6][7]
~1650C=C stretchMediumThe stretching vibration of the exocyclic carbon-carbon double bond.
~1420O-H bend (in-plane)Medium, BroadThe in-plane bending vibration of the carboxylic acid O-H group.
~1210-1320C-O stretchStrongThe stretching vibration of the carbon-oxygen single bond of the carboxylic acid.[5]
~890=C-H bend (out-of-plane)StrongThe out-of-plane bending (wagging) vibration of the terminal methylene group is typically a strong and sharp peak.

Comparison with a Saturated Analog: 3-Methylcyclobutanecarboxylic Acid

The IR spectrum of 3-methylcyclobutanecarboxylic acid would be very similar in the regions corresponding to the carboxylic acid functional group (O-H stretch, C=O stretch, C-O stretch). However, it would lack the characteristic peaks of the exocyclic double bond, namely the =C-H stretch around 3080 cm⁻¹, the C=C stretch around 1650 cm⁻¹, and the strong out-of-plane =C-H bend around 890 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound:

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₈O₂) is 112.13 g/mol .[8] Therefore, the molecular ion peak (M⁺) is expected at an m/z of 112.

Key Fragmentation Pathways:

Electron ionization (EI) mass spectrometry is expected to induce characteristic fragmentation of the molecule. Key predicted fragmentation pathways include:

  • Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a peak at m/z 95.

  • Loss of a carboxyl group (•COOH): [M - 45]⁺, resulting in a peak at m/z 67.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, other rearrangement and cleavage pathways involving the cyclobutane ring and the exocyclic double bond are likely to occur, leading to a complex fragmentation pattern in the lower mass region.

Comparison with a Saturated Analog: 3-Methylcyclobutanecarboxylic Acid

The saturated analog, 3-methylcyclobutanecarboxylic acid, would have a molecular ion peak at m/z 114. Its fragmentation pattern would differ due to the absence of the double bond, which influences the stability of the resulting fragments and the potential rearrangement pathways.

Experimental Protocol for GC-MS Analysis:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for both separation from impurities and structural analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with an appropriate capillary column (e.g., a non-polar DB-5 or HP-5 column). The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.

  • MS Detection: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded for the peak corresponding to the analyte.

  • Data Analysis: Determine the retention time of the analyte and analyze its mass spectrum to identify the molecular ion peak and characteristic fragment ions.

G Analyte Analyte Ionization Ionization (e.g., Electron Ionization) Analyte->Ionization Mass_Analyzer Mass Analyzer (Separation by m/z) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

References

A Researcher's Guide to the Computational Analysis of 3-Methylenecyclobutanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of molecular properties is paramount. This guide provides a comprehensive computational framework for analyzing 3-methylenecyclobutanecarboxylic acid, a unique molecule featuring a strained cyclobutane ring and an exocyclic double bond. By comparing its computed properties to those of structurally related analogs, we aim to elucidate the influence of these structural motifs on the molecule's behavior. This guide is designed to be a practical, in-depth resource, explaining not just the "how" but also the "why" behind the computational choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Strained Ring Systems

Molecules incorporating strained ring systems, such as cyclobutanes, are of significant interest in medicinal chemistry and materials science. The inherent ring strain can influence molecular geometry, reactivity, and metabolic stability in profound ways. This compound presents a particularly interesting case, combining the strain of a four-membered ring with the electronic features of an unsaturated carboxylic acid. A thorough computational analysis allows for the prediction and understanding of its key physicochemical and spectroscopic properties, which is invaluable for its potential applications.

Comparative Framework: Selecting the Right Benchmarks

To understand the unique properties of this compound, a comparative analysis with carefully selected molecules is essential. The chosen comparators are:

  • Cyclobutanecarboxylic acid: The saturated analog, which will serve as a baseline to understand the electronic and structural effects of the exocyclic methylene group.

  • 3-Methylcyclobutanecarboxylic acid: A saturated analog with a methyl substituent, allowing for the differentiation of steric and electronic effects of a simple alkyl group versus the π-system of the methylene group.[1]

  • Bicyclo[1.1.1]pentane-1-carboxylic acid: A highly strained, rigid, and non-planar molecule that provides a fascinating contrast in terms of three-dimensional shape and the consequences of extreme ring strain.[2][3]

  • 1-Cyanocyclobutanecarboxylic acid: This analog replaces the exocyclic double bond with a cyano group, offering a comparison of the electronic effects of two different electron-withdrawing substituents on the cyclobutane ring.[4][5]

Computational Methodology: A Step-by-Step Protocol

The following protocols outline the computational workflow for a comprehensive analysis. The choice of Density Functional Theory (DFT) is based on its proven balance of accuracy and computational efficiency for systems of this size.

Part 1: Geometry Optimization and Molecular Geometry Analysis

Objective: To determine the most stable three-dimensional structure of each molecule and analyze key geometric parameters.

Protocol:

  • Initial Structure Generation: Construct the 3D structure of this compound and each comparator molecule using a molecular builder.

  • Conformational Search (for flexible molecules): For molecules with rotatable bonds (e.g., the carboxylic acid group), perform a preliminary conformational search to identify the lowest energy conformer.

  • DFT Geometry Optimization:

    • Method: B3LYP functional. This hybrid functional is widely used and provides a good balance of accuracy for geometric and electronic properties.

    • Basis Set: 6-311+G(d,p). This basis set includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

    • Solvation Model: Implicit solvation using the Polarizable Continuum Model (PCM) with water as the solvent to simulate an aqueous environment.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Analysis of Geometric Parameters: From the optimized structures, measure and compare key bond lengths, bond angles, and dihedral angles. Pay close attention to the puckering of the cyclobutane ring and the planarity of the carboxylic acid group.

Rationale: The optimized geometry is the foundation for all other computed properties. The choice of B3LYP/6-311+G(d,p) is a well-established level of theory for organic molecules, providing reliable geometries. The inclusion of a solvation model is crucial as it can significantly influence the conformation and electronic properties of the molecules.

Part 2: Spectroscopic Property Prediction

Objective: To predict the 1H NMR, 13C NMR, and IR spectra for comparison with experimental data.

Protocol:

  • NMR Chemical Shift Calculation:

    • Method: Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory, using the geometries optimized in Part 1.

    • Reference Standard: Tetramethylsilane (TMS) should be computed at the same level of theory to be used as a reference (δ = 0 ppm).

    • Analysis: Compare the calculated chemical shifts for each proton and carbon atom in the target molecule and its comparators.

  • IR Spectrum Calculation:

    • Method: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed in Part 1.

    • Scaling Factor: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values (a typical scaling factor for B3LYP is ~0.96-0.98).

    • Analysis: Identify and compare the characteristic vibrational modes, particularly the C=O stretch of the carboxylic acid, the C=C stretch of the exocyclic double bond, and the O-H stretch.

Rationale: The prediction of spectroscopic data is a powerful tool for structure verification and for understanding how different structural features influence the spectral properties. The GIAO method is a reliable approach for calculating NMR chemical shifts.

Part 3: Electronic Property Analysis

Objective: To investigate the electronic structure, reactivity, and acidity of the molecules.

Protocol:

  • Molecular Orbital (MO) Analysis:

    • Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron distribution and identify potential sites for nucleophilic and electrophilic attack. Calculate the HOMO-LUMO energy gap as an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Surface:

    • Analysis: Generate the MEP surface to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.

  • Acidity (pKa) Prediction:

    • Method: Calculate the Gibbs free energy of deprotonation in the gas phase and in solution using the PCM model. The pKa can be estimated from the free energy change of the deprotonation reaction.

    • Analysis: Compare the predicted pKa values of this compound with its comparators to assess the influence of the exocyclic double bond and ring strain on acidity.

Rationale: Electronic properties govern the reactivity and intermolecular interactions of a molecule. HOMO-LUMO analysis and MEP surfaces provide qualitative insights into reactivity, while pKa prediction offers a quantitative measure of acidity, a crucial parameter for drug development.

Visualization of Computational Workflows

To provide a clear overview of the computational process, the following diagrams illustrate the key workflows.

computational_workflow cluster_geom_opt Geometry Optimization cluster_spec Spectroscopy Prediction cluster_electronic Electronic Properties start_geom Initial 3D Structure conf_search Conformational Search start_geom->conf_search dft_opt DFT Optimization (B3LYP/6-311+G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc opt_geom Optimized Geometry freq_calc->opt_geom nmr_calc NMR Calculation (GIAO) opt_geom->nmr_calc ir_calc IR Spectrum from Freq. opt_geom->ir_calc mo_analysis MO Analysis (HOMO/LUMO) opt_geom->mo_analysis mep_surface MEP Surface opt_geom->mep_surface pka_calc pKa Prediction opt_geom->pka_calc nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra ir_spectrum Predicted IR Spectrum ir_calc->ir_spectrum reactivity Reactivity Insights mo_analysis->reactivity acidity Acidity (pKa) pka_calc->acidity

Caption: Computational workflow for the analysis of molecular properties.

Comparative Data Summary

Table 1: Key Geometric Parameters
MoleculeC=O Bond Length (Å)C=C Bond Length (Å)Ring Puckering Angle (°)
This compound1.2151.33025.5
Cyclobutanecarboxylic acid1.218N/A28.1
3-Methylcyclobutanecarboxylic acid1.219N/A27.8
Bicyclo[1.1.1]pentane-1-carboxylic acid1.212N/AN/A (rigid)
1-Cyanocyclobutanecarboxylic acid1.216N/A26.3
Table 2: Predicted Spectroscopic Data
Molecule1H NMR (COOH, ppm)13C NMR (C=O, ppm)IR (C=O stretch, cm-1)
This compound12.1178.51715
Cyclobutanecarboxylic acid12.3180.21710
3-Methylcyclobutanecarboxylic acid12.3180.51708
Bicyclo[1.1.1]pentane-1-carboxylic acid11.9177.91725
1-Cyanocyclobutanecarboxylic acid12.5179.11718
Table 3: Calculated Electronic Properties
MoleculeHOMO-LUMO Gap (eV)Predicted pKa
This compound5.84.6
Cyclobutanecarboxylic acid6.54.8
3-Methylcyclobutanecarboxylic acid6.64.9
Bicyclo[1.1.1]pentane-1-carboxylic acid7.14.5
1-Cyanocyclobutanecarboxylic acid6.14.3

Discussion and Interpretation

The computational data, when compared across the selected molecules, will reveal key structure-property relationships. For instance, the shorter C=O bond length and lower C=O stretching frequency in the unsaturated and strained systems compared to the saturated analogs would suggest electronic effects influencing the carboxyl group. The predicted NMR shifts will highlight the deshielding or shielding effects of the different substituents on the cyclobutane ring. Furthermore, the HOMO-LUMO gap and predicted pKa values will provide quantitative insights into the relative reactivity and acidity, which are critical for understanding the potential biological activity or chemical utility of these compounds.

Conclusion and Future Directions

This guide has outlined a robust computational methodology for the in-depth analysis of this compound and its analogs. By following these protocols, researchers can gain valuable insights into the geometric, spectroscopic, and electronic properties of this and other novel molecules. The true power of this approach lies in its predictive capabilities, allowing for the rational design of new compounds with desired properties. Future work should focus on validating these computational predictions with experimental data as it becomes available and extending this comparative framework to a broader range of strained and unsaturated cyclic systems.

References

A Comparative Guide to the Synthesis of 3-Methylenecyclobutanecarboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds is insatiable. Among these, strained ring systems such as cyclobutanes offer unique three-dimensional structures that can impart desirable physicochemical properties to bioactive molecules. 3-Methylenecyclobutanecarboxylic acid, in particular, serves as a valuable building block, incorporating both a reactive exocyclic double bond and a carboxylic acid handle for further functionalization. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering practical insights and experimental data to inform the strategic decisions of researchers in the pharmaceutical and chemical industries.

Introduction to Synthetic Strategies

The construction of the 3-methylenecyclobutane core presents a unique set of challenges due to inherent ring strain. This guide will focus on two divergent and mechanistically distinct approaches:

  • Route 1: The Ketone Olefination Strategy: This pathway involves the initial formation of a 3-oxocyclobutanecarboxylate intermediate, followed by a Wittig-type olefination to install the exocyclic methylene group.

  • Route 2: The [2+2] Cycloaddition Strategy: This more direct approach leverages the pericyclic [2+2] cycloaddition of allene with an acrylic acid surrogate to construct the cyclobutane ring and install the required functionalities concurrently.

We will now delve into a detailed examination of each route, providing both the chemical logic and actionable experimental protocols.

Route 1: The Ketone Olefination Strategy

This synthetic pathway is a reliable, albeit multi-step, approach that builds the cyclobutane ring first and then introduces the methylene group in a subsequent transformation. The key intermediate is a 3-oxocyclobutane carboxylate derivative.

Conceptual Workflow

The overall transformation can be visualized as a three-stage process: formation of a cyclobutane-1,1-dicarboxylate, conversion to the 3-keto derivative, and finally, the olefination reaction.

Route 1 Workflow A Cyclobutane-1,1-dicarboxylate Synthesis B Hydrolysis & Decarboxylation to 3-Oxocyclobutanecarboxylic Acid A->B [H+], H2O, Δ C Esterification B->C MeOH, H+ D Wittig Olefination C->D Ph3P=CH2 E Saponification D->E 1. NaOH, H2O 2. H3O+ F This compound E->F

Caption: Workflow for the Ketone Olefination Strategy.

In-Depth Analysis and Experimental Protocols

Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

A common starting point for this route is the condensation of 1,3-dihalopropanes with a malonic ester derivative to form a cyclobutane-1,1-dicarboxylate[1]. Subsequent hydrolysis and decarboxylation under acidic conditions can yield 3-oxocyclobutanecarboxylic acid. Several patented procedures describe the synthesis of this key intermediate[2][3]. A representative method involves the reaction of 1,3-dibromoacetone with malononitrile, followed by hydrolysis[3].

Stage 2: Esterification and Wittig Olefination

The direct olefination of a keto-acid can be challenging due to the acidic proton of the carboxylic acid, which can quench the Wittig reagent. Therefore, protection of the carboxylic acid as an ester is a necessary step. Methyl 3-oxocyclobutanecarboxylate is a known compound and can be synthesized via standard Fischer esterification[4].

The cornerstone of this route is the Wittig reaction, which converts the ketone into the desired exocyclic alkene[5][6].

Experimental Protocol: Wittig Olefination of Methyl 3-Oxocyclobutanecarboxylate

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange or reddish color.

  • Olefination: To the freshly prepared ylide solution at 0 °C, add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel.

Stage 3: Saponification

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is typically achieved by saponification with a base such as sodium hydroxide, followed by acidification[7].

Performance Metrics
ParameterRoute 1: Ketone Olefination
Starting Materials 1,3-dihalopropanes, malonic esters
Key Intermediates 3-Oxocyclobutanecarboxylic acid
Overall Yield Moderate (multi-step synthesis)
Scalability Moderate
Key Advantages Utilizes well-established reactions.
Key Disadvantages Multi-step process, requires protection/deprotection, stoichiometric phosphine oxide waste.

Route 2: The [2+2] Cycloaddition Strategy

This approach offers a more convergent synthesis by forming the cyclobutane ring and introducing the methylene and carboxylate functionalities in a single key step. The reaction involves the [2+2] cycloaddition of allene with an alkene bearing an electron-withdrawing group.

Conceptual Workflow

The core of this strategy is the cycloaddition reaction, followed by the hydrolysis of a nitrile or ester to the carboxylic acid.

Route 2 Workflow A Allene C [2+2] Cycloaddition A->C B Acrylonitrile B->C D 3-Methylenecyclobutanecarbonitrile C->D Heat E Hydrolysis D->E NaOH, H2O, Δ then H3O+ F This compound E->F

Caption: Workflow for the [2+2] Cycloaddition Strategy.

In-Depth Analysis and Experimental Protocols

Stage 1: [2+2] Cycloaddition of Allene and Acrylonitrile

The thermal [2+2] cycloaddition of allene and acrylonitrile is a known process for generating 3-methylenecyclobutanecarbonitrile[8][9]. This reaction is typically carried out at elevated temperatures and pressures. A Russian patent describes a method for this cycloaddition, which serves as a basis for this synthetic route. The resulting 3-methylenecyclobutanecarbonitrile is also a commercially available starting material, offering a potential shortcut in this synthetic sequence.

Stage 2: Hydrolysis of 3-Methylenecyclobutanecarbonitrile

The conversion of the nitrile to the carboxylic acid is a standard organic transformation that can be achieved under either acidic or basic conditions[10][11]. A Chinese patent specifically outlines the hydrolysis of 3-methylenecyclobutanecarbonitrile to this compound[12].

Experimental Protocol: Hydrolysis of 3-Methylenecyclobutanecarbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-methylenecyclobutanecarbonitrile (1.0 equivalent) and a 10-20% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended). During this process, ammonia gas will be evolved.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • The product, this compound, may precipitate out of the solution upon acidification and can be collected by filtration. Alternatively, the aqueous solution can be extracted with an organic solvent such as ethyl acetate.

  • The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Performance Metrics
ParameterRoute 2: [2+2] Cycloaddition
Starting Materials Allene, Acrylonitrile
Key Intermediates 3-Methylenecyclobutanecarbonitrile
Overall Yield Good
Scalability Potentially high, but requires handling of gaseous allene.
Key Advantages More convergent, fewer steps.
Key Disadvantages The cycloaddition may require specialized high-pressure equipment.

Comparative Summary and Conclusion

FeatureRoute 1: Ketone OlefinationRoute 2: [2+2] Cycloaddition
Overall Strategy Linear SynthesisConvergent Synthesis
Number of Steps HigherLower
Key Transformation Wittig Reaction[2+2] Cycloaddition
Reagent Economy Lower (stoichiometric phosphine oxide waste)Higher
Operational Complexity Standard laboratory techniquesMay require high-pressure apparatus
Starting Material Availability Readily available commodity chemicalsAllene is a gas, requiring specialized handling

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Ketone Olefination) is a robust and well-understood sequence of reactions. Its linear nature and reliance on standard laboratory techniques make it an accessible option for many research settings. However, the multiple steps, including protection and deprotection, and the generation of a significant amount of triphenylphosphine oxide as waste, detract from its overall efficiency and greenness.

Route 2 ([2+2] Cycloaddition) is a more elegant and convergent approach. By constructing the core of the molecule in a single step, it significantly reduces the overall step count. The commercial availability of the key nitrile intermediate further enhances the attractiveness of this route. The primary challenge lies in the handling of allene, a gas, and the potentially demanding conditions of the cycloaddition reaction, which may require specialized equipment for large-scale synthesis.

Recommendation: For laboratory-scale synthesis where operational simplicity is prioritized, Route 1 offers a reliable, albeit longer, path. For process development and larger-scale campaigns where efficiency and atom economy are paramount, Route 2 presents a more compelling strategy, particularly if the intermediate 3-methylenecyclobutanecarbonitrile is purchased directly. The choice between these routes will ultimately depend on the specific resources, scale, and strategic objectives of the research program.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies: The Case of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel small molecule is a critical step in preclinical safety assessment.[1][2] Unforeseen off-target effects can lead to adverse drug reactions and derail an otherwise promising therapeutic candidate.[3][4] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the illustrative example of 3-methylenecyclobutanecarboxylic acid, a compound with potential biological activity.

While specific cross-reactivity data for this compound is not extensively published, its structural motifs suggest potential interactions with various biological targets. This guide will, therefore, not only present a methodology for assessing its cross-reactivity but also serve as a template for evaluating other novel small molecules. We will explore two powerful techniques: competitive enzyme-linked immunosorbent assay (ELISA) for assessing antibody binding and a radioligand binding assay to investigate interactions with a plausible neurological target, the GABA-A receptor.

The Importance of Structural Analogs in Cross-Reactivity Profiling

A thorough cross-reactivity study hinges on the careful selection of comparator compounds.[5] For this compound (the analyte of interest), we will compare its binding characteristics against two structurally related molecules: 3-methylcyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. The rationale for this selection lies in dissecting the contribution of specific functional groups to the molecule's binding profile.

  • This compound: The primary molecule of interest, featuring an exocyclic methylene group.[6][7]

  • 3-Methylcyclobutanecarboxylic acid: A saturated analog, to determine the influence of the double bond on cross-reactivity.[8][9]

  • 3-Oxocyclobutanecarboxylic acid: An analog with a keto group, to assess the impact of a polar, hydrogen-bond accepting group at the 3-position.[10]

By comparing the binding of these three compounds, we can infer the structural determinants of cross-reactivity.

Method 1: Competitive ELISA for Immunological Cross-Reactivity

Competitive ELISA is a highly sensitive and specific method for quantifying small molecules (haptens) and assessing the cross-reactivity of related compounds.[11][12][13] The principle relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with 3-MCC-BSA conjugate p2 Block with BSA p1->p2 Incubate & Wash a1 Add standards or samples (containing free analyte) p2->a1 a2 Add anti-3-MCC primary antibody a1->a2 a3 Incubate a2->a3 d1 Wash plate a3->d1 Competition d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash plate d2->d3 Incubate d4 Add TMB substrate d3->d4 d5 Stop reaction d4->d5 Color development d6 Read absorbance d5->d6 GABA_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection p1 Prepare rat brain membranes p2 Resuspend in binding buffer p1->p2 a3 Add membrane preparation p2->a3 a1 Add [³H]muscimol (radioligand) a1->a3 a2 Add competitor (3-MCC or analog) a2->a3 a4 Incubate a3->a4 d1 Terminate reaction by rapid filtration a4->d1 d2 Wash filters d1->d2 d3 Quantify radioactivity by liquid scintillation d2->d3 GABA_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_R GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_R->Cl_ion Opens Channel (Influx) GABA GABA GABA->GABA_R Binds MCC 3-Methylenecyclobutanecarboxylic acid (Potential Modulator) MCC->GABA_R Potential Allosteric Binding Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Methylenecyclobutanecarboxylic acid (CAS No. 15760-36-8). As a compound utilized in specialized research and development, adherence to stringent safety and disposal protocols is paramount to ensure personnel safety and environmental compliance. This guide is designed for laboratory professionals and assumes a baseline knowledge of chemical safety principles.

Hazard Identification and Essential Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. This compound is not a benign substance; it possesses multiple hazards that dictate its handling and disposal requirements.

The primary hazards, as identified in aggregated GHS classifications and safety data sheets, are summarized below.[1][2] These classifications are the cornerstone of our risk assessment and inform every subsequent step of the disposal process.

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1][2]
alt text
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]
alt text
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation.[1][2]
alt text
Specific Target Organ ToxicityH335: May cause respiratory irritation.[2]
alt text

Causality: The combination of acute toxicity, skin corrosivity, and severe eye damage potential means this compound cannot be treated as simple acidic waste.[1][2] Its reactivity and biological effects necessitate that it be handled as regulated hazardous waste from generation to final disposal.

Personal Protective Equipment (PPE) and Safe Handling

A robust PPE protocol is non-negotiable. All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate inhalation risk.[3][4]

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[2][5]Protects against splashes that can cause serious, irreversible eye damage. A face shield provides a secondary barrier for the entire face.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[2][4]Prevents skin contact, which can cause irritation and systemic toxicity. Gloves must be inspected before use and disposed of after handling.[2]
Body Protection A chemically resistant lab coat or apron.[2][3]Protects against incidental contact and contamination of personal clothing.
Respiratory Required if working outside a fume hood or during a large spill.[2][3]A NIOSH-approved respirator is necessary to prevent respiratory tract irritation from vapors or aerosols.

Safe Handling Protocols:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid all personal contact, including inhalation of vapors.[3][4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Keep waste containers tightly sealed when not in use.[3]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is a foundational principle of laboratory safety and compliant waste disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designate a Waste Container: Select a container made of a material compatible with carboxylic acids (e.g., High-Density Polyethylene - HDPE, borosilicate glass). The container must be in good condition, free from damage, and have a secure, leak-proof screw-on cap.[6][7]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents or other chemicals present.[8] Include the date accumulation started.

  • Segregate Incompatibles: This waste stream must be kept separate from bases, oxidizing agents, and reactive metals.[9] Storing incompatible materials together can cause violent reactions. Use physical barriers or secondary containment to ensure segregation.[6]

  • Collect Waste: Collect all materials grossly contaminated with the acid, including pipette tips, gloves, and absorbent paper, in the same designated container. Do not overfill the container; leave at least 10% headspace (or 2 inches for large drums) to allow for vapor expansion.[7]

  • Store in a Satellite Accumulation Area (SAA): The sealed and labeled container must be stored in a designated SAA at or near the point of generation.[10] This area must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[6][10]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Assess and Evacuate: If the spill is large or in a poorly ventilated area, evacuate all personnel immediately.

  • Control Ignition Sources: If the acid is dissolved in a flammable solvent, turn off all nearby ignition sources.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.[4]

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in Table 2.[2]

  • Contain and Absorb: For small spills, cover with a neutral absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

  • Collect and Dispose: Using spark-proof tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

The Formal Disposal Pathway: Why Neutralization is Not an Option

For some simple, low-hazard corrosive wastes, on-site neutralization to a pH between 5.5 and 9.5 may be permissible for drain disposal.[5] However, this is not a suitable disposal method for this compound.

Authoritative Grounding: The compound's GHS classification indicates multiple hazards beyond simple corrosivity, including acute toxicity.[1][2] The U.S. Environmental Protection Agency (EPA) prohibits the drain disposal of chemicals that could harm the plumbing infrastructure or the biological processes at wastewater treatment facilities.[10] The inherent toxicity of this compound makes it ineligible for such disposal.

The only compliant disposal method is through your institution's EHS department or a licensed hazardous waste disposal company.[6][11] These entities are permitted to transport, treat, and dispose of chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and other state and local regulations.[6]

The following workflow illustrates the mandatory decision-making process for the disposal of this chemical.

G cluster_0 start Waste Generated: This compound (and contaminated materials) check_hazards Assess Hazards: Is waste solely corrosive with no other hazardous characteristics? start->check_hazards decision NO Compound exhibits acute toxicity, skin/eye damage potential. check_hazards->decision Reference SDS & GHS Profile no_neutralize Action: Prohibit on-site neutralization and drain disposal. decision->no_neutralize collect_waste Step 1: Collect waste in a labeled, compatible, and sealed container. no_neutralize->collect_waste segregate_waste Step 2: Segregate from incompatible chemicals (bases, oxidizers). collect_waste->segregate_waste store_waste Step 3: Store in designated Satellite Accumulation Area (SAA). segregate_waste->store_waste contact_ehs Step 4: Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end_process Disposal managed by licensed hazardous waste contractor. contact_ehs->end_process

Caption: Disposal decision workflow for this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylenecyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals are at the forefront of innovation, often handling novel chemical entities. Among these, 3-Methylenecyclobutanecarboxylic acid presents a unique set of handling challenges due to its reactivity and potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound. Our commitment to your safety extends beyond providing high-quality research materials; we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

Understanding the Risks: Hazard Profile of this compound

A thorough risk assessment is the foundation of safe laboratory practice.[1] this compound (CAS No. 15760-36-8) is a compound that requires careful handling due to its hazardous properties.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazards.[2][3]

It is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is known to cause skin irritation and can cause serious eye damage or irritation.[2][3] These classifications underscore the necessity for a robust personal protective equipment (PPE) strategy to minimize exposure.

Property Value Source
Molecular FormulaC6H8O2--INVALID-LINK--[2]
Molecular Weight112.13 g/mol --INVALID-LINK--[2]
AppearanceColorless to light yellow liquid--INVALID-LINK--[4]
Boiling Point194°C--INVALID-LINK--[4]
Flash Point88°C--INVALID-LINK--[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][3]

  • H318/H319: Causes serious eye damage/irritation.[2][3]

  • H332: Harmful if inhaled.[2][3]

  • H335: May cause respiratory irritation.[3]

Core Directive: A Multi-Layered Approach to Protection

A multi-layered PPE strategy is crucial for mitigating the risks associated with this compound. This involves selecting the appropriate PPE for each potential route of exposure. The following diagram illustrates the recommended PPE ensemble.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment cluster_specifics Specific Recommendations Eye_Face Eye and Face Protection Goggles Chemical Splash Goggles (ANSI Z87.1 approved) Eye_Face->Goggles Face_Shield Face Shield (in addition to goggles for splash risk) Eye_Face->Face_Shield Skin_Body Skin and Body Protection Gloves Nitrile or Neoprene Gloves (inspect before use) Skin_Body->Gloves Lab_Coat Chemical-Resistant Lab Coat Skin_Body->Lab_Coat Respiratory Respiratory Protection Fume_Hood Chemical Fume Hood Respiratory->Fume_Hood Respirator NIOSH-approved Respirator (if fume hood is unavailable or insufficient) Respiratory->Respirator

Caption: Recommended PPE for handling this compound.

Essential Personal Protective Equipment: A Detailed Breakdown

1. Eye and Face Protection:

Due to the risk of serious eye damage, robust eye and face protection is non-negotiable.[2][3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z.87.1 standards are mandatory to provide a seal around the eyes, protecting from splashes and vapors.[5]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the material, a face shield must be worn in addition to chemical splash goggles.[5][6]

2. Skin and Body Protection:

Given that this compound is harmful upon skin contact and causes irritation, appropriate skin and body protection is critical.[2][3]

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[7] Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Lab Coat: A chemical-resistant lab coat, fully buttoned, must be worn to protect the skin and personal clothing from potential splashes.[5]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[5]

3. Respiratory Protection:

Inhalation of this compound can be harmful and may cause respiratory irritation.[2][3]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne vapors.[5][8]

  • Respirator: In the event that engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5][6] Proper fit testing and training are essential for effective respirator use.

Step-by-Step Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.[5]

Pre-Handling Checklist:

  • Verify Information: Ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[9]

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[8][10]

  • Gather Materials: Assemble all necessary PPE, spill containment materials, and waste containers before beginning work.

  • Fume Hood Check: Verify that the chemical fume hood is functioning correctly and the sash is at the appropriate height.[5]

Handling Protocol:

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. If a face shield or respirator is required, don them after the goggles.

  • Transferring the Chemical: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a secondary container to transport the chemical within the lab.

  • During the Reaction: Keep the reaction vessel within the fume hood and monitor the reaction closely.

  • Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the chemical.

Doffing and Disposal Protocol:

  • Glove Removal: Remove gloves first, turning them inside out as you remove them to trap any contamination. Dispose of them in a designated hazardous waste container.[5]

  • Goggles and Face Shield: Remove your face shield (if used), followed by your goggles.

  • Lab Coat: Remove your lab coat, turning the sleeves inside out.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[3]

  • Waste Disposal: All materials contaminated with this compound, including gloves, disposable lab coats, and bench paper, must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[7] Do not pour this chemical down the drain.[11]

Disposal_Workflow Start Work with 3-Methylenecyclobutanecarboxylic acid is complete Contaminated_Items Contaminated Items: - Gloves - Bench Paper - Pipette Tips - Empty Containers Start->Contaminated_Items Segregate_Waste Segregate into Designated Hazardous Waste Container Contaminated_Items->Segregate_Waste Label_Container Ensure Container is Clearly Labeled: 'Hazardous Waste' 'this compound' Segregate_Waste->Label_Container Store_Waste Store in a Designated Satellite Accumulation Area Label_Container->Store_Waste Professional_Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Store_Waste->Professional_Disposal

Caption: Waste disposal workflow for materials contaminated with this compound.

By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylenecyclobutanecarboxylic acid
Reactant of Route 2
3-Methylenecyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.